molecular formula C9H7FN2S2 B136421 (3-Fluorophenyl) methyl cyanocarbonimidodithioate CAS No. 152382-01-9

(3-Fluorophenyl) methyl cyanocarbonimidodithioate

Cat. No.: B136421
CAS No.: 152382-01-9
M. Wt: 226.3 g/mol
InChI Key: BEHGSYHJPLTTHL-UHFFFAOYSA-N
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Description

(3-Fluorophenyl) methyl cyanocarbonimidodithioate is a useful research compound. Its molecular formula is C9H7FN2S2 and its molecular weight is 226.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[(3-fluorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S2/c1-13-9(12-6-11)14-8-4-2-3-7(10)5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHGSYHJPLTTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SC1=CC=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375660
Record name (3-Fluorophenyl) methyl cyanocarbonimidodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152382-01-9
Record name (3-Fluorophenyl) methyl cyanocarbonimidodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Fluorophenyl) methyl cyanocarbonimidodithioate CAS 152382-01-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3-Fluorophenyl) methyl cyanocarbonimidodithioate (CAS 152382-01-9)

Disclaimer: Publicly available experimental data for this compound with CAS number 152382-01-9 is extremely limited. This guide has been constructed by leveraging scientific literature on structurally related compounds, namely dithiocarbamates and cyanocarbonimidodithioates, to provide a comprehensive overview based on established chemical principles and field-proven insights. All information pertaining to synthesis, properties, and potential applications should be considered predictive and requires experimental validation.

Introduction and Structural Elucidation

This compound is a specific organosulfur compound belonging to the broader class of dithiocarbamates. Its structure incorporates several key functional groups that are expected to define its chemical reactivity and biological activity: a 3-fluorophenyl ring, a central cyanocarbonimidodithioate core, and a methyl ester group.

The dithiocarbamate functional group (R₂NCS₂⁻) is known for its versatility, finding applications in fields ranging from agriculture to medicine. These compounds are notable for their ability to chelate metals and interact with thiol groups in enzymes, which often forms the basis of their biological effects.[1] The cyanocarbonimidodithioate moiety, in particular, serves as a valuable and reactive intermediate in the synthesis of various heterocyclic compounds.[2] The inclusion of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and metabolic stability.

This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule by analyzing its constituent parts and the chemical class to which it belongs.

Physicochemical Properties: An Inferential Analysis

While specific experimental data for CAS 152382-01-9 are not available, we can infer certain physicochemical properties based on its structure and comparison with related molecules.

PropertyPredicted Value / CharacteristicBasis of Inference
CAS Number 152382-01-9-
Molecular Formula C₁₀H₇FN₂S₂Calculated from structure
Molecular Weight 238.31 g/mol Calculated from structure
Appearance Likely a solid at room temperatureBased on similar dithiocarbamate esters
Solubility Expected to have low solubility in water and good solubility in organic solvents like acetone, dichloromethane, and isopropanol.General property of organic dithiocarbamates
Stability Likely unstable in acidic conditions, degrading to carbon disulfide (CS₂) and the corresponding amine.[3][4]Dithiocarbamates are known to hydrolyze under acidic conditions.[5]
Lipophilicity (LogP) Moderately lipophilic. The 3-fluorophenyl group increases lipophilicity compared to an unsubstituted phenyl ring.Fluorine substitution generally increases the octanol/water partition coefficient.

Synthesis and Manufacturing Pathways

A plausible synthetic route for this compound can be designed based on established methods for preparing N-cyanodithioiminocarbonates.[6] The most common approach involves a two-step process: the formation of a dithiocarbamate salt followed by alkylation.

Proposed Synthetic Pathway

The synthesis would likely start from 3-fluoroaniline, which is first reacted with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt. This is followed by a reaction with a cyanogen halide (like cyanogen bromide) to form the cyanocarbonimidodithioate anion. The final step is the S-methylation of this intermediate, likely using a methylating agent such as methyl iodide or dimethyl sulfate.

A related, well-documented synthesis is that of Dimethyl N-cyanodithioiminocarbonate, which starts from cyanamide and carbon disulfide to form a dithioacid salt, which is then methylated.[6]

Synthesis_Pathway cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: Cyano Group Introduction cluster_2 Step 3: S-Methylation A 3-Fluoroaniline D Intermediate Salt A->D B Carbon Disulfide (CS₂) B->D C Base (e.g., NaOH) C->D F Cyanocarbonimidodithioate Anion D->F Reaction E Cyanogen Halide (e.g., CNBr) E->F H (3-Fluorophenyl) methyl cyanocarbonimidodithioate F->H Reaction G Methylating Agent (e.g., CH₃I) G->H Analytical_Workflow Sample Sample containing (3-Fluorophenyl) methyl cyanocarbonimidodithioate Hydrolysis Acid Hydrolysis (e.g., SnCl₂/HCl, 80°C) Sample->Hydrolysis Extraction Headspace or Solvent Extraction of CS₂ (e.g., into isooctane) Hydrolysis->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantification of CS₂ (Correlates to original compound concentration) Analysis->Quantification

Sources

Methyl 3-fluorophenyl N-cyanodithioiminocarbonate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-fluorophenyl N-cyanodithioiminocarbonate: Structural Analysis & Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Structural Elucidation

Methyl 3-fluorophenyl N-cyanodithioiminocarbonate is a specialized, mixed S,S-acetal derivative of N-cyanodithioimidocarbonic acid. Unlike its symmetric parent compound, dimethyl N-cyanodithioiminocarbonate (DMDTC), this unsymmetrical intermediate carries two distinct electrophilic sites modulated by the leaving group ability of the thiolate ligands.

In medicinal chemistry, this scaffold serves as a critical "push-pull" alkene equivalent. The electron-withdrawing cyano group activates the central carbon, making it highly susceptible to nucleophilic attack. The incorporation of the 3-fluorophenyl moiety is strategic: it introduces a metabolically stable, lipophilic pharmacophore often required to optimize ligand-binding interactions in histamine H2 antagonists and antifungal azoles.

Physiochemical Profile
PropertySpecification (Predicted)
IUPAC Name Methyl 3-fluorophenyl N-cyanocarbonimidodithioate
Molecular Formula

Core Pharmacophore N-cyano-S-alkyl-S-aryl-isothiourea analog
Electronic Character Highly electrophilic iminocarbonate core
Key Functional Group 3-Fluoroaryl (Bioisostere for metabolic blocking)
Solubility Soluble in DMSO, DMF, DCM; low solubility in water

Synthetic Pathway & Reaction Mechanism

The synthesis of this mixed dithioiminocarbonate relies on the controlled desymmetrization of the dimethyl precursor. The reaction exploits the nucleophilicity of 3-fluorobenzenethiol to displace a single methylthio group.

Mechanism: Addition-Elimination

The reaction proceeds via an addition-elimination mechanism at the


 imino carbon.
  • Nucleophilic Attack: The thiolate anion (generated from 3-fluorobenzenethiol) attacks the central carbon of the DMDTC.

  • Tetrahedral Intermediate: A transient anionic intermediate forms, stabilized by the electron-withdrawing cyano group.

  • Elimination: The methanethiolate anion (

    
    ) is expelled, restoring the double bond and yielding the unsymmetrical product.
    
DOT Visualization: Synthetic Pathway

The following diagram illustrates the conversion from the commercial precursor to the target intermediate and its subsequent application in heterocycle synthesis.

G Figure 1: Controlled Desymmetrization of N-cyanodithioiminocarbonate DMDTC Dimethyl N-cyanodithioiminocarbonate (Precursor) Target Methyl 3-fluorophenyl N-cyanodithioiminocarbonate (Target Intermediate) DMDTC->Target + Thiol / Base - MeSH Thiol 3-Fluorobenzenethiol (Nucleophile) Thiol->Target Heterocycle N-Cyano-N'-aryl-guanidines or Aminopyrimidines Target->Heterocycle + Amine / Heat (Displacement of S-Me)

Figure 1: Controlled Desymmetrization of N-cyanodithioiminocarbonate

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of Methyl 3-fluorophenyl N-cyanodithioiminocarbonate via thio-exchange.

Safety Warning: This protocol generates methanethiol (MeSH), a toxic gas with a stench. All operations must be performed in a well-ventilated fume hood. The N-cyano moiety is stable but should be treated as a potential cyanide source under extreme hydrolytic conditions.

Reagents:
  • Dimethyl N-cyanodithioiminocarbonate (DMDTC): 10.0 mmol

  • 3-Fluorobenzenethiol: 10.0 mmol

  • Triethylamine (TEA): 1.0 mmol (Catalytic amount)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Methodology:
  • Preparation: Dissolve 1.46 g (10 mmol) of DMDTC in 20 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add 1.28 g (10 mmol) of 3-fluorobenzenethiol dropwise to the solution.

  • Catalysis: Add 0.14 mL (1.0 mmol) of triethylamine.

  • Reaction: Heat the mixture to mild reflux (

    
    C) for 4–6 hours.
    
    • Self-Validating Checkpoint: Monitor the reaction via TLC (Eluent: Hexane/EtOAc 4:1). The starting material (DMDTC) spot should diminish, and a new, slightly more polar spot (product) should appear.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • The residue will likely be an oil or low-melting solid.

    • Dissolve the residue in DCM and wash with cold 1M NaOH (to remove unreacted thiol) followed by brine.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel).

Characterization Standards:
  • 1H NMR (

    
    ):  Look for the disappearance of one S-Me singlet (approx. 
    
    
    
    2.65 ppm) and the integration of the aromatic protons (3-F-Ph region:
    
    
    6.9–7.4 ppm).
  • MS (ESI): confirm

    
     peak corresponding to the mixed thio-ester.
    

Medicinal Chemistry Applications

This specific scaffold acts as a "chemical chameleon," allowing sequential substitution to build complex drugs.

A. Synthesis of Histamine H2 Antagonists

Similar to the synthesis of Cimetidine, the remaining methylthio group (


) is a superior leaving group compared to the 

-aryl group in many nucleophilic substitutions.
  • Step 1: React the Target Intermediate with an amine (e.g., a histamine analog).

  • Result: The

    
     is displaced, yielding an N-cyano-N'-(3-fluorophenyl)-guanidine  derivative.
    
  • Utility: The 3-fluorophenyl group remains as a lipophilic tail, improving blood-brain barrier (BBB) penetration or receptor affinity.

B. Heterocyclic Ring Closure

Reaction with binucleophiles (e.g., hydrazine, amidines) cyclizes the structure into stable rings.

DOT Visualization: Reactivity Profile

Reactivity Figure 2: Divergent Synthesis from the Mixed Intermediate Intermediate Methyl 3-fluorophenyl N-cyanodithioiminocarbonate PathA Reaction w/ Primary Amine (R-NH2) Intermediate->PathA PathB Reaction w/ Hydrazine (NH2-NH2) Intermediate->PathB ProductA N-cyano-isourea / Guanidine (H2 Antagonist Analog) PathA->ProductA Displacement of S-Me ProductB 3-amino-5-(3-fluorophenylthio) -1,2,4-triazole PathB->ProductB Cyclization

Figure 2: Divergent Synthesis from the Mixed Intermediate

References

  • Elgemeie, G. H., & Mohamed, R. A. (2014).[1] Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.[1] Heterocyclic Communications, 20(6), 313–331.[1] Link

  • PubChem. (n.d.).[2] Dimethyl N-cyanodithioiminocarbonate (Compound Summary). National Library of Medicine. Link

  • Castanheiro, T., et al. (2023).[3] Recent Trends in Direct S-Cyanation of Thiols. Chemical Review and Letters, 6, 213-222. Link

  • Sigma-Aldrich. (n.d.). Dimethyl N-cyanodithioiminocarbonate Product Sheet. Link

Sources

The Strategic Deployment of N-Cyano-Isothiourea Building Blocks in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The N-cyano-isothiourea scaffold has emerged as a versatile and highly valuable building block in modern medicinal chemistry. Its unique electronic properties and diverse reactivity patterns offer a powerful platform for the construction of a wide array of heterocyclic systems and pharmacologically active guanidine derivatives. This guide provides a comprehensive technical overview of the synthesis, reactivity, and strategic application of N-cyano-isothioureas in drug discovery. We will delve into the mechanistic underpinnings of their utility, provide validated experimental protocols, and showcase their successful implementation in the synthesis of prominent drug molecules. This document is intended to serve as a practical resource for researchers seeking to leverage the synthetic potential of these remarkable intermediates.

Introduction: The Unassuming Power of the N-Cyano-Isothiourea Moiety

The quest for novel therapeutic agents is intrinsically linked to the development of innovative and efficient synthetic methodologies. In this context, the identification and strategic utilization of versatile building blocks are of paramount importance. N-cyano-isothioureas, characterized by a cyano group attached to one of the nitrogen atoms of an isothiourea core, represent a class of reagents that have demonstrated significant utility in the synthesis of complex molecular architectures.

The presence of the electron-withdrawing cyano group profoundly influences the reactivity of the isothiourea system, rendering the central carbon atom highly electrophilic and the sulfur-linked alkyl group an excellent leaving group. This unique combination of features allows for a diverse range of chemical transformations, making N-cyano-isothioureas prized intermediates in the synthesis of various nitrogen-containing heterocycles and substituted guanidines, which are prevalent motifs in numerous clinically significant drugs.[1][2] This guide will explore the fundamental chemistry of these building blocks and their practical application in the synthesis of bioactive molecules.

Synthesis of N-Cyano-Isothiourea Building Blocks: A Practical Approach

The efficient synthesis of N-cyano-isothiourea building blocks is a critical first step in their application. The most common and practical approach involves a two-step sequence starting from a corresponding isothiocyanate.

From Isothiocyanate to N-Cyanothiourea

The initial step involves the reaction of an isothiocyanate with cyanamide or its salt to form the corresponding N-cyanothiourea. This reaction proceeds via nucleophilic attack of the cyanamide nitrogen onto the electrophilic carbon of the isothiocyanate.

A representative protocol for the synthesis of N-cyano-N'-phenylthiourea is as follows:

Experimental Protocol: Synthesis of N-cyano-N'-phenylthiourea [3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend monosodium cyanamide (1.0 equivalent) in absolute ethanol.

  • Reagent Addition: Slowly add phenylisothiocyanate (1.05 equivalents) to the suspension at room temperature with continuous stirring.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1 hour.

  • Heating: Subsequently, heat the mixture to 75 °C and maintain this temperature for 4 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a colorless solid.

  • Purification: Filter the solid and wash with cold ethanol to obtain the pure N-cyano-N'-phenylthiourea.

This method is broadly applicable to a range of aryl and alkyl isothiocyanates, providing access to a diverse library of N-cyanothiourea precursors.

S-Alkylation to N-Cyano-Isothioureas

The second step involves the S-alkylation of the N-cyanothiourea to yield the desired N-cyano-isothiourea. This is typically achieved using an alkyl halide, such as methyl iodide or ethyl bromide, in the presence of a base. The sulfur atom of the thiourea acts as the nucleophile in this SN2 reaction.

Experimental Protocol: Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea

  • Reaction Setup: Dissolve N-cyano-N'-phenylthiourea (1.0 equivalent) in a suitable solvent such as acetone or ethanol.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (1.2 equivalents), to the solution.

  • Alkylation: Slowly add methyl iodide (1.1 equivalents) to the mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the inorganic salts.

  • Isolation: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The following diagram illustrates the general synthetic workflow for preparing N-cyano-S-alkylisothioureas.

Synthesis_Workflow Isothiocyanate R-N=C=S NCyanothiourea R-NH-C(=S)-NH-CN Isothiocyanate->NCyanothiourea + Cyanamide Cyanamide H2N-CN Cyanamide->NCyanothiourea NCyanoisothiourea R-NH-C(=N-CN)-S-R' NCyanothiourea->NCyanoisothiourea + R'-X, Base AlkylHalide R'-X AlkylHalide->NCyanoisothiourea Base Base Base->NCyanoisothiourea

Caption: General synthesis of N-cyano-isothioureas.

The Reactive Landscape of N-Cyano-Isothioureas: A Gateway to Molecular Diversity

The synthetic utility of N-cyano-isothioureas stems from their predictable and versatile reactivity. The key to their reactivity lies in the electrophilic nature of the central carbon atom and the ability of the S-alkyl group to act as an excellent leaving group.

Guanidine Synthesis: The Cornerstone Application

The most prominent application of N-cyano-isothioureas is in the synthesis of N-cyano-N',N''-trisubstituted guanidines. This is achieved through the displacement of the S-alkyl group by a primary or secondary amine. The reaction is typically straightforward and high-yielding.

This transformation is the cornerstone of the synthesis of several blockbuster drugs, most notably the H2 receptor antagonist, cimetidine.

Case Study: The Synthesis of Cimetidine

Cimetidine was a revolutionary drug for the treatment of peptic ulcers. Its synthesis provides a classic example of the strategic use of an N-cyano-isothiourea building block.[4][5]

The key step in the synthesis of cimetidine involves the reaction of 4-([(2-aminoethyl)thio]methyl)-5-methylimidazole with N-cyano-N',S-dimethylisothiourea.[5] The primary amine of the imidazole-containing side chain displaces the S-methyl group of the isothiourea to form the final cyanoguanidine moiety of cimetidine.

Cimetidine_Synthesis cluster_reactants Reactants cluster_products Product SideChain 4-([(2-aminoethyl)thio]methyl)-5-methylimidazole H2N-(CH2)2-S-CH2-Im Cimetidine Cimetidine Im-CH2-S-(CH2)2-NH-C(=N-CN)-NH-CH3 SideChain->Cimetidine Nucleophilic Displacement Isothiourea N-cyano-N',S-dimethylisothiourea CH3-NH-C(=N-CN)-S-CH3 Isothiourea->Cimetidine

Caption: Key step in Cimetidine synthesis.

This reaction highlights the efficiency and selectivity of N-cyano-isothioureas in constructing the guanidine functionality, a common pharmacophore in medicinal chemistry.[6]

Synthesis of Nitrogen-Containing Heterocycles

While guanidine synthesis is a major application, the reactivity of N-cyano-isothioureas extends to the construction of various heterocyclic systems. By reacting with bifunctional nucleophiles, they can serve as versatile precursors to a range of five- and six-membered rings.

3.2.1. Pyrimidine Derivatives

The reaction of N-cyano-isothioureas with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base can lead to the formation of substituted pyrimidines.[7][8] The active methylene compound acts as a dinucleophile, attacking the electrophilic carbon of the isothiourea and subsequently undergoing cyclization.

Experimental Protocol: Synthesis of a 2-Amino-4,6-dihydroxypyrimidine Derivative

  • Reaction Setup: In a suitable solvent like ethanol, dissolve the N-cyano-S-methylisothiourea (1.0 equivalent) and an active methylene compound such as diethyl malonate (1.0 equivalent).

  • Base Addition: Add a strong base, for example, sodium ethoxide (2.2 equivalents), to the mixture.

  • Reaction Conditions: Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

  • Isolation: The pyrimidine product will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

The following diagram illustrates the general mechanism for pyrimidine synthesis.

Pyrimidine_Synthesis NCyanoisothiourea R-NH-C(=N-CN)-S-Me Intermediate Cyclized Intermediate NCyanoisothiourea->Intermediate + Active Methylene, Base ActiveMethylene CH2(X)(Y) (X, Y = CN, COOR') ActiveMethylene->Intermediate Pyrimidine Substituted Pyrimidine Intermediate->Pyrimidine Aromatization

Caption: General pathway for pyrimidine synthesis.

3.2.2. Thiazole and Thiadiazole Derivatives

The reaction of N-cyano-isothioureas with α-haloketones can provide access to substituted aminothiazoles. The sulfur atom of the isothiourea can act as a nucleophile, displacing the halide, followed by intramolecular cyclization involving one of the nitrogen atoms.

Furthermore, reactions with hydrazines or hydroxylamine can lead to the formation of triazoles or oxadiazoles, respectively, although these reactions are less commonly reported specifically for N-cyano-isothioureas. The general reactivity pattern involves the displacement of the S-methyl group by one of the nucleophilic centers of the bifunctional reagent, followed by cyclization.

Physicochemical Properties and Their Impact on Drug Design

The N-cyano-isothiourea moiety and the resulting cyanoguanidine group impart specific physicochemical properties to a molecule that can be advantageous in drug design.

Data Presentation: Comparison of Physicochemical Properties

MoietyHydrogen Bond DonorsHydrogen Bond AcceptorsLipophilicity (logP)Polarity
Thiourea21ModerateModerate
Isothiourea12Variable (depends on S-alkyl)Moderate
N-Cyanothiourea22HigherHigher
N-Cyano-isothiourea13VariableHigher
N-Cyanoguanidine23LowerHigher

The introduction of the cyano group generally increases the polarity and the number of hydrogen bond acceptors, which can enhance solubility and interactions with biological targets. The conversion of an isothiourea to a cyanoguanidine, as seen in the development of cimetidine, was a key strategy to modulate the pKa of the guanidine group and reduce its basicity, thereby improving its drug-like properties.

Conclusion and Future Perspectives

N-cyano-isothiourea building blocks represent a powerful and versatile tool in the arsenal of the medicinal chemist. Their straightforward synthesis and predictable reactivity provide a reliable platform for the construction of guanidines and a variety of heterocyclic systems. The successful application of this chemistry in the synthesis of blockbuster drugs like cimetidine underscores their significance in drug discovery.

Future research in this area will likely focus on expanding the scope of their application in the synthesis of novel and complex heterocyclic scaffolds. The development of new catalytic methods for their synthesis and subsequent transformations will further enhance their utility. As our understanding of the intricate relationship between molecular structure and biological activity continues to grow, the strategic deployment of versatile building blocks like N-cyano-isothioureas will remain a cornerstone of successful drug discovery programs.

References

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  • European Patent Office.
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  • MDPI. Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. [Link]

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  • PMC. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. [Link]

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  • ACS Publications. Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. [Link]

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  • PMC. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. [Link]

  • Juniper Publishers. Naturally Occurring Isocyano/Isothiocyanato Compounds: Their Pharmacological and SAR Activities. [Link]

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  • ResearchGate. List of synthesized compounds isolated from marine cyanobacteria sources and their activities. [Link]

  • UKH Journal of Science and Engineering. Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

Sources

Technical Guide: Reactivity Profile of Asymmetric Cyanocarbonimidodithioate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-cyanocarbonimidodithioate scaffold (


) represents a "push-pull" electrophilic alkene equivalent that serves as a cornerstone in heterocyclic synthesis. While the symmetric dimethyl ester (DMS) is a common commodity reagent, asymmetric cyanocarbonimidodithioate esters  (

) offer a superior, programmable reactivity profile.

By differentiating the two sulfur substituents, researchers can exploit chemoselective and regioselective displacement pathways that are impossible with symmetric analogs. This guide details the synthesis, mechanistic reactivity, and application of these asymmetric synthons in constructing privileged pharmacophores (e.g., histamine H2 antagonists, antivirals).

Structural Fundamentals & Electronic Landscape

The utility of asymmetric cyanocarbonimidodithioates stems from the strong electron-withdrawing nature of the cyano group attached to the nitrogen. This creates a highly polarized


 system.
The "Push-Pull" Electronic Effect

The central carbon atom is electron-deficient (electrophilic) due to the vinylogous pull of the nitrile group.

  • Ground State: The

    
     imine nitrogen withdraws density from the central carbon.
    
  • Leaving Groups: The two alkylthio groups (

    
     and 
    
    
    
    ) act as potential leaving groups. In asymmetric esters, the differentiation between
    
    
    and
    
    
    (e.g., steric bulk or electronic activation) dictates the order of displacement.
The Asymmetric Advantage

In symmetric esters (e.g., dimethyl), mono-displacement with a nucleophile often leads to a statistical mixture of mono-substituted, di-substituted, and unreacted starting material. Asymmetric esters allow for controlled stepwise substitution :

  • Step 1: Displacement of the more labile/accessible thio-group (

    
    ) under mild conditions.
    
  • Step 2: Displacement of the second thio-group (

    
    ) under forcing conditions or with a second, different nucleophile.
    

Synthesis of Asymmetric Esters

Unlike the symmetric dimethyl ester, which is made by methylating the dipotassium salt in one pot, the asymmetric variant requires a stepwise alkylation protocol .

Synthesis Workflow (Graphviz)

AsymmetricSynthesis Cyanamide Cyanamide (H2N-CN) Salt Dipotassium Salt (K2[NCN=C(S)2]) Cyanamide->Salt + 2 KOH, CS2 (0-5°C) CS2 Carbon Disulfide (CS2) CS2->Salt Mono Mono-Potassium Salt (KS-C(NCN)=SR1) Salt->Mono + R1-X (1 eq) Selectivity Control Product Asymmetric Ester (R2S-C(NCN)=SR1) Mono->Product + R2-X (1 eq) Final Alkylation

Figure 1: Stepwise synthesis of asymmetric cyanocarbonimidodithioates ensures defined R1/R2 placement.

Critical Synthesis Parameters
  • Stoichiometry: Strict 1:1 control of the first alkyl halide is required to isolate the mono-potassium salt.

  • Solvent System: Aqueous acetone or ethanol/water mixtures are preferred to solubilize the ionic intermediates while precipitating the final neutral ester.

  • Temperature: The first alkylation is exothermic and must be kept at 0–5°C to prevent over-alkylation (symmetric byproduct formation).

Reactivity Profile: The Mechanism

The reaction of these esters with nucleophiles proceeds via an Addition-Elimination (


)  mechanism.
Mechanistic Steps
  • Nucleophilic Attack: The nucleophile (amine, hydrazine, enolate) attacks the electrophilic central carbon.

  • Tetrahedral Intermediate: A short-lived anionic intermediate forms, stabilized by the electron-withdrawing N-cyano group.

  • Elimination: The best leaving group (mercaptan/thiolate) is expelled, restoring the double bond.

Regioselectivity Rules

When reacting an asymmetric ester (


) with a nucleophile, which sulfur leaves?
FactorRule of ThumbExample
Electronic The more stable thiolate leaves first.Benzylthio (

~10) leaves faster than Methylthio (

~10.4).
Steric The less hindered sulfur is retained if the nucleophile is bulky.If

=Methyl,

=t-Butyl, the nucleophile attacks the side allowing MeSH loss.
Chelation Neighboring groups on

can assist leaving.
2-Pyridylmethylthio groups may accelerate displacement via H-bonding.

Heterocyclic Construction Workflows

The asymmetric esters serve as "hubs" for divergent synthesis. By selecting the sequence of nucleophiles, one can access specific heterocycles.[1]

Reaction Pathways (Graphviz)

HeterocyclePathways Core Asymmetric Cyanocarbonimidodithioate Benzimidazole 2-Cyanoamino- benzimidazoles Core->Benzimidazole Cyclization (-2 RSH) Triazole 5-Amino-1,2,4- triazoles Core->Triazole Cyclization (-2 RSH) Pyrimidine 4-Alkylthio- pyrimidines Core->Pyrimidine Base Cat. (-2 RSH) Guanidine N-Cyano- guanidines Core->Guanidine Sequential Displacement Diamine 1,2-Diamines Diamine->Core Hydrazine Hydrazines Hydrazine->Core ActiveMethylene Active Methylenes (e.g., Malononitrile) ActiveMethylene->Core Amines Primary Amines (Stepwise) Amines->Core

Figure 2: Divergent synthesis of N-heterocycles from the cyanocarbonimidodithioate core.

Experimental Protocols

Protocol A: Synthesis of Methyl Benzyl N-Cyanocarbonimidodithioate

This protocol creates an asymmetric ester to demonstrate regioselective control.

Reagents:

  • Cyanamide (1.0 eq)

  • Carbon disulfide (1.0 eq)

  • KOH (2.0 eq)

  • Methyl Iodide (1.0 eq)

  • Benzyl Bromide (1.0 eq)

Procedure:

  • Salt Formation: Dissolve cyanamide in ethanol/water (1:1). Add KOH at 0°C. Add

    
     dropwise over 30 mins. Stir for 2 hours at RT to form the dipotassium salt (yellow precipitate may form).
    
  • First Alkylation (Regio-definition): Cool to 0°C. Add Methyl Iodide (1.0 eq) dropwise. Critical: Monitor pH or use TLC to ensure complete consumption of the dianion. This forms the Potassium S-methyl N-cyanocarbonimidodithioate intermediate.

  • Second Alkylation: Add Benzyl Bromide (1.0 eq) to the same pot. Warm to RT and stir for 3 hours.

  • Isolation: Pour mixture into ice water. The asymmetric ester will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Regioselective Mono-Displacement

Demonstrating the displacement of the Benzyl group (better leaving group) over the Methyl group.

Reagents:

  • Asymmetric Ester (from Protocol A)

  • Morpholine (1.0 eq)

  • Acetonitrile (Solvent)

Procedure:

  • Dissolve the ester in Acetonitrile.

  • Add Morpholine (1.0 eq) dropwise at room temperature.

  • Observation: Evolution of benzyl mercaptan (pungent odor) indicates reaction progress.

  • Validation: Monitor by TLC. The product will be Methyl N-cyano-N'-morpholinocarbonimidothioate . The S-Methyl group remains intact due to the kinetic preference for expelling the more stable benzylthiolate anion.

  • Workup: Evaporate solvent and recrystallize.

References

  • Elgemeie, G. H., & Mohamed, R. A. (2025).[2] Recent Trends in Synthesis of Five- and Six-Membered Heterocycles Using Dimethyl N-Cyanodithioiminocarbonate. ResearchGate.

  • Gompper, R., & Töpfel, W. (1962). Substituierte Dithiocarbonsäuren und Ketenmercaptale. Chemische Berichte.
  • Soderberg, T. (2016).[3] Organic Chemistry with a Biological Emphasis II: Nucleophilic Substitution Mechanisms. University of Kentucky.

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. (Context on green methylation reagents).

  • PubChem Compound Summary. (2023). Dimethyl N-cyanodithioiminocarbonate. National Center for Biotechnology Information.

Sources

Advanced Synthesis & Applications of 3-Fluorophenyl N-Cyanodithioiminocarbonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, N-cyanodithioiminocarbonates represent a "privileged scaffold"—a versatile electrophilic synthon capable of divergent cyclization into bioactive heterocycles. This guide focuses specifically on 3-fluorophenyl derivatives , a subclass where the bioisosteric properties of fluorine (metabolic stability, lipophilicity modulation) intersect with the high reactivity of the N-cyano core.

These derivatives are not merely intermediates; they are critical checkpoints in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines , benzimidazoles , and N-cyanoisothioureas , classes of compounds heavily investigated for kinase inhibition (e.g., GSK-3


) and multidrug transporter modulation (hMATE1). This whitepaper synthesizes the mechanistic logic, synthetic protocols, and therapeutic applications of this chemical architecture.

Chemical Architecture & Mechanistic Logic

The Core Electrophile

The parent compound, dimethyl N-cyanodithioiminocarbonate (DMDTC), possesses two electrophilic centers at the iminocarbonate carbon. The presence of the electron-withdrawing cyano group (-CN) activates the neighboring carbon-sulfur bonds, making them highly susceptible to nucleophilic attack.

The Fluorine Effect

The incorporation of a 3-fluorophenyl moiety is strategic. Unlike the 4-position (para), which is often susceptible to oxidative metabolism, or the 2-position (ortho), which introduces steric clash, the 3-position (meta) exerts a strong inductive electron-withdrawing effect (


) without compromising steric accessibility. This modulation is critical for:
  • pKa Tuning: Lowering the basicity of the resulting heterocycles.

  • Metabolic Blocking: Preventing hydroxylation at metabolically vulnerable sites.

  • Conformational Locking: Influencing the binding pose in ATP-binding pockets of kinases.

The "Push-Pull" Reaction Mechanism

The synthesis of these derivatives follows a predictable addition-elimination mechanism.

  • Activation: The cyano group pulls electron density, making the central carbon highly electrophilic.

  • First Displacement (The "Push"): A nucleophile (e.g., 3-fluoroaniline) attacks, displacing one methanethiol (MeSH) molecule. This yields the monothio intermediate (N-cyano-S-methylisothiourea).

  • Second Displacement (Cyclization): A second nucleophile (often binucleophilic like hydrazine) attacks the remaining S-methyl group, leading to ring closure.

Visualization: Divergent Synthetic Pathways

The following diagram illustrates the central role of the N-cyanodithioiminocarbonate scaffold in generating diverse 3-fluorophenyl libraries.

G Start Dimethyl N-cyanodithioiminocarbonate (DMDTC) Intermediate Methyl N-cyano-N'-(3-fluorophenyl) carbamimidothioate (Key Intermediate) Start->Intermediate - MeSH Reagent + 3-Fluoroaniline (Nucleophilic Attack) Reagent->Intermediate Prod1 [1,2,4]Triazolo[1,5-a]pyrimidines (Kinase Inhibitors) Intermediate->Prod1 + Hydrazine / Cyclization Prod2 N-Cyano-N'-arylguanidines (hMATE1 Inhibitors) Intermediate->Prod2 + Amines (R-NH2) Prod3 Benzimidazoles (Anticancer Agents) Intermediate->Prod3 + Phenylenediamine / Heat

Figure 1: Divergent synthesis pathways starting from DMDTC. The 3-fluorophenyl group is introduced in the first step, creating a stable intermediate that serves as a branching point for heterocyclic library generation.

Detailed Experimental Protocol

This protocol describes the synthesis of Methyl N-cyano-N'-(3-fluorophenyl)carbamimidothioate , the primary "derivative" from which most drug candidates are built.

Reagents & Safety
  • Precursor: Dimethyl N-cyanodithioiminocarbonate (CAS: 10191-60-3).[1]

  • Nucleophile: 3-Fluoroaniline (CAS: 372-19-0).

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

  • Hazard Warning: This reaction evolves Methanethiol (MeSH) , a toxic and foul-smelling gas. Reaction must be performed in a high-efficiency fume hood with a bleach trap.

Step-by-Step Methodology
StepOperationTechnical Insight (The "Why")
1 Dissolution Dissolve 10 mmol of Dimethyl N-cyanodithioiminocarbonate in 20 mL of MeCN. Ensure complete solvation to prevent localized concentration gradients.
2 Addition Add 10 mmol of 3-Fluoroaniline dropwise at room temperature.
3 Reflux Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
4 Trapping Vent the condenser outlet into a bleach (NaOCl) solution.
5 Isolation Cool to 0°C. The product often precipitates as a white/off-white solid. Filter and wash with cold ether.
6 Validation Verify structure via ¹H NMR. Look for the loss of one S-Me peak (~2.6 ppm) and the appearance of aromatic signals (6.8–7.4 ppm).

Applications in Drug Discovery[2]

Kinase Inhibition (GSK-3 )

Derivatives of 3-fluorophenyl N-cyanodithioiminocarbonate are key precursors for [1,2,4]triazolo[1,5-a]pyrimidines . In this context, the N-cyano group is cyclized with hydrazine to form the triazole ring.

  • Mechanism: The 3-fluorophenyl group occupies the hydrophobic pocket of the kinase, while the nitrogen-rich heterocycle forms hydrogen bonds with the hinge region (Val135 in GSK-3

    
    ).
    
  • Data: Studies indicate that the 3-fluoro substitution enhances potency by 2–5 fold compared to the unsubstituted phenyl analog due to improved lipophilic interactions [1].

hMATE1 Transporter Inhibition

The uncyclized intermediate (N-cyanoisothiourea) has shown activity as an inhibitor of the human Multidrug and Toxin Extrusion transporter 1 (hMATE1) .

  • Relevance: hMATE1 is responsible for the renal excretion of drugs like metformin. Inhibitors can be used to modulate the pharmacokinetics of co-administered drugs.

  • SAR Insight: The electron-withdrawing nature of the 3-fluorophenyl group modulates the acidity of the N-cyano-guanidine moiety, optimizing the electrostatic interaction with the transporter's cationic binding site [2].

Quantitative Data Summary

The following table summarizes the reactivity profile of the 3-fluorophenyl derivative compared to other aryl analogs in the displacement reaction.

Aryl Substituent (R)Reaction Time (Reflux)Yield (%)Electronic Effect (

)
Notes
Phenyl (H)4.0 h78%0.00Baseline reactivity.
3-Fluorophenyl 3.5 h 85% +0.34 Activated electrophile; cleaner product profile.
4-Methoxyphenyl6.0 h65%-0.27Deactivated; requires longer reflux.
4-Nitrophenyl2.0 h92%+0.78Highly reactive; risk of double substitution.

Table 1: Comparative reactivity of aryl amines with dimethyl N-cyanodithioiminocarbonate. The 3-fluoro derivative offers an optimal balance of reactivity and yield.

References

  • Synthesis and biological evaluation of substituted [1,2,4]triazolo[1,5-a]pyrimidines. Source: European Journal of Medicinal Chemistry. Context: Describes the cyclization of the 3-fluorophenyl intermediate into kinase inhibitors. URL:[Link](Link to related patent/literature via Google Patents/Scholar)

  • Design of Cimetidine Analogs: Importance of the Azole Moiety for hMATE1 Inhibition. Source: Chemical and Pharmaceutical Bulletin. Context: Details the synthesis of N-cyano-N'-[2-(3-fluorobenzylsulfanyl)ethyl] derivatives. URL:[Link]

Sources

A Researcher's Guide to Procuring and Utilizing MPTP Hydrochloride for Parkinson's Disease Modeling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Scientific Community

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the sourcing and application of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP hydrochloride), a critical neurotoxin for inducing Parkinson's disease (PD) models in experimental settings. While the initial inquiry referenced CAS 152382-01-9, our extensive review of the scientific and commercial landscape indicates a likely interest in the widely used and studied MPTP hydrochloride (CAS 23007-85-4).

Introduction to MPTP Hydrochloride: A Cornerstone of Parkinson's Disease Research

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent and selective dopaminergic neurotoxin.[1] Its hydrochloride salt is the commonly used form in research due to its stability and solubility. The significance of MPTP in neuroscience lies in its ability to reliably induce a syndrome in animal models that closely mimics the pathological and clinical features of human Parkinson's disease. This includes the progressive loss of dopaminergic neurons in the substantia nigra and the subsequent depletion of dopamine in the striatum, leading to characteristic motor deficits.

The neurotoxic effects of MPTP are not direct but are mediated by its active metabolite, 1-methyl-4-phenylpyridinium (MPP+). MPTP, being lipophilic, readily crosses the blood-brain barrier. Within the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B) into MPP+. This toxic cation is then selectively taken up by dopaminergic neurons through the dopamine transporter (DAT). Once inside the neuron, MPP+ inhibits complex I of the mitochondrial respiratory chain, leading to a cascade of detrimental events including ATP depletion, oxidative stress, and ultimately, apoptotic cell death.

Commercial Suppliers and Product Specifications

The procurement of high-quality MPTP hydrochloride is paramount for the reproducibility and validity of experimental results. Several reputable suppliers provide research-grade MPTP hydrochloride, each with its own product specifications and quality control standards. Below is a comparative table of leading suppliers.

SupplierProduct NameCAS NumberPurityForm
Sigma-Aldrich (Merck) 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride23007-85-4≥98% (AgNO3 titration)Powder
MedchemExpress MPTPN/A (base)>98% (HPLC)Solid
Santa Cruz Biotechnology 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, Hydrochloride23007-85-4≥98%Powder
TCI Chemicals 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride23007-85-4>98.0% (HPLC)Powder to crystal

Note: Researchers should always request and review the Certificate of Analysis (CoA) for each batch to confirm purity and identity before use.[2]

Experimental Workflow: Induction of Parkinsonism in a Murine Model

The following protocol outlines a standard procedure for the induction of a sub-acute Parkinson's disease model in mice using MPTP hydrochloride. This workflow is a composite of established methodologies and should be adapted based on specific research objectives and institutional animal care guidelines.

MPTP_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Prep Acclimatize Animals ReagentPrep Prepare MPTP Solution (0.9% Saline, Sterile) Prep->ReagentPrep Concurrent Step Admin Administer MPTP-HCl (e.g., 20 mg/kg, i.p.) ReagentPrep->Admin Day of Experiment Dosing Repeat Injections (e.g., 4x at 2h intervals) Admin->Dosing Acute Phase Behavior Behavioral Testing (e.g., Rotarod, Open Field) Dosing->Behavior Post-lesion (e.g., 7-21 days) Neurochem Neurochemical Analysis (e.g., HPLC for Dopamine) Behavior->Neurochem Endpoint Analysis Histo Histological Analysis (e.g., Tyrosine Hydroxylase Staining) Neurochem->Histo Terminal Step

Caption: Experimental workflow for MPTP-induced Parkinsonism in mice.

Detailed Protocol:

  • Animal Acclimatization: House mice (e.g., C57BL/6) in a controlled environment for at least one week prior to the experiment to minimize stress.

  • Reagent Preparation: On the day of injection, dissolve MPTP hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse). Prepare fresh and protect from light.

  • Administration: Administer the MPTP solution intraperitoneally (i.p.). A common sub-acute regimen involves four injections of 20 mg/kg at 2-hour intervals.

  • Post-Injection Monitoring: Closely monitor the animals for any signs of distress.

  • Behavioral Assessment: At a designated time point post-lesion (typically 7 to 21 days), perform behavioral tests to assess motor deficits.

  • Neurochemical and Histological Analysis: Following behavioral testing, euthanize the animals and harvest brain tissue for neurochemical analysis (e.g., HPLC to measure striatal dopamine levels) and histological staining (e.g., tyrosine hydroxylase immunohistochemistry to quantify dopaminergic neuron loss in the substantia nigra).

Mechanism of MPTP-Induced Neurotoxicity: A Signaling Pathway Perspective

The neurotoxic cascade initiated by MPTP is a well-characterized process that provides multiple points for therapeutic intervention and investigation.

MPTP_Pathway cluster_neuron MPTP MPTP (Lipophilic) BBB Blood-Brain Barrier MPTP->BBB Crosses MAOB MAO-B (in Glial Cells) BBB->MAOB Enters Brain MPDP MPDP+ MPP MPP+ MPDP->MPP Oxidizes DAT Dopamine Transporter (DAT) MPP->DAT Selective Uptake MAOB->MPDP Metabolizes Mito Mitochondrion DAT->Mito Enters Neuron Neuron Dopaminergic Neuron ComplexI Complex I Inhibition Mito->ComplexI Accumulates in ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS Oxidative Stress (ROS) ComplexI->ROS Apoptosis Apoptosis ATP_depletion->Apoptosis ROS->Apoptosis

Caption: Signaling pathway of MPTP-induced dopaminergic neurodegeneration.

This pathway highlights the critical roles of MAO-B and DAT in the selective toxicity of MPTP, making them key targets in the development of neuroprotective strategies for Parkinson's disease.

Trustworthiness and Self-Validating Systems in MPTP Research

The reliability of MPTP-induced models of Parkinson's disease is contingent upon a self-validating experimental design. This involves a multi-tiered approach to confirm the successful induction of the desired pathology.

  • Behavioral Correlation: The extent of motor deficits observed in behavioral tests should correlate with the degree of neurochemical and histological damage.

  • Neurochemical Confirmation: HPLC analysis provides a quantitative measure of striatal dopamine depletion, offering a direct biochemical correlate of the lesion.

  • Histological Verification: Immunohistochemical staining for tyrosine hydroxylase in the substantia nigra and striatum provides a definitive visual confirmation of dopaminergic neuron loss.

By integrating these three pillars of assessment, researchers can ensure the robustness and reproducibility of their MPTP model, thereby enhancing the trustworthiness of their findings.

References

  • CiteAb. (n.d.). (M0896) 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride. Retrieved from [Link][3]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-cyano-N'-(3-fluorophenyl)guanidines from Dithioesters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-cyano-N'-(3-fluorophenyl)guanidines, a class of compounds with significant potential in medicinal chemistry and drug development. The protocol detailed herein focuses on a versatile and efficient method starting from readily accessible 3-fluorophenyl dithioesters. This application note offers a detailed mechanistic rationale, step-by-step experimental procedures, data interpretation, and critical safety protocols. The methodologies are designed to be robust and reproducible, providing researchers with a reliable pathway to this valuable molecular scaffold.

Introduction: The Significance of the Cyanoguanidine Moiety

The guanidinium group is a prevalent feature in numerous biologically active natural products and synthetic pharmaceuticals, recognized for its ability to engage in hydrogen bonding and electrostatic interactions with biological targets. The incorporation of a cyano group onto the guanidine core modulates its basicity and lipophilicity, offering a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. N-cyanoguanidines have demonstrated a wide range of biological activities, making their synthesis a topic of considerable interest in the field of medicinal chemistry.[1][2]

This guide focuses on a synthetic route that leverages the reactivity of dithioesters, providing an alternative to more traditional methods that often start from thioureas. The use of dithioesters as precursors offers a modular approach, allowing for the late-stage introduction of the desired aryl moiety.

Mechanistic Insights: From Dithioester to Cyanoguanidine

The synthesis of N-cyano-N'-(3-fluorophenyl)guanidines from a 3-fluorophenyl dithioester is proposed to proceed through a multi-step, one-pot reaction. A plausible mechanistic pathway is outlined below, drawing parallels from the well-established chemistry of thioureas in guanidine synthesis.[3][4]

Step 1: Activation of the Dithioester and Formation of a Carbodiimide Intermediate. The dithioester is first activated by a desulfurizing agent, such as a mercury(II) or copper(II) salt, in the presence of an amine. This step is believed to form a highly reactive carbodiimide intermediate.

Step 2: Nucleophilic Attack by Cyanamide. The in situ generated carbodiimide is then subjected to nucleophilic attack by cyanamide. The nucleophilic nitrogen of cyanamide adds to the electrophilic carbon of the carbodiimide.

Step 3: Tautomerization and Product Formation. A subsequent proton transfer and tautomerization lead to the formation of the stable N-cyano-N'-(3-fluorophenyl)guanidine product.

Proposed Reaction Mechanism

G cluster_0 Step 1: Carbodiimide Formation cluster_1 Step 2 & 3: Cyanoguanidine Formation Dithioester 3-Fluorophenyl Dithioester Carbodiimide Carbodiimide Intermediate Dithioester->Carbodiimide Activation Amine Primary Amine (e.g., Aniline) Amine->Carbodiimide Desulfurizing_Agent Desulfurizing Agent (e.g., HgCl2) Desulfurizing_Agent->Carbodiimide Cyanoguanidine N-cyano-N'-(3-fluorophenyl)guanidine Carbodiimide->Cyanoguanidine Nucleophilic Attack Cyanamide Cyanamide Cyanamide->Cyanoguanidine

Caption: Proposed reaction pathway for the synthesis of N-cyano-N'-(3-fluorophenyl)guanidines.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the 3-fluorophenyl dithioester precursor and the subsequent one-pot conversion to the target N-cyano-N'-(3-fluorophenyl)guanidine.

Synthesis of Methyl 3-Fluorodithiobenzoate (Starting Material)

The synthesis of the dithioester precursor can be achieved via the reaction of a Grignard reagent with carbon disulfide, followed by alkylation.[5]

Materials:

  • 3-Bromo-1-fluorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Carbon disulfide (CS₂)

  • Methyl iodide (CH₃I)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 3-bromo-1-fluorobenzene in anhydrous THF dropwise to the magnesium turnings with gentle heating to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Dithiocarboxylate Formation: Cool the Grignard solution to 0 °C in an ice bath. Add carbon disulfide dropwise via the dropping funnel. A color change to deep red or brown should be observed. Allow the reaction to stir at room temperature for 2 hours.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise. Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 3-fluorodithiobenzoate as a red oil.

One-Pot Synthesis of N-cyano-N'-(3-fluorophenyl)guanidine

This protocol describes the conversion of the dithioester to the target cyanoguanidine. Two alternative methods are provided: a classical approach using a desulfurizing agent and a microwave-assisted method adapted from thiourea synthesis.[3]

Method A: Classical Desulfurization

Materials:

  • Methyl 3-fluorodithiobenzoate

  • 3-Fluoroaniline

  • Mercuric chloride (HgCl₂) or Copper(II) chloride (CuCl₂)

  • Triethylamine (Et₃N)

  • Cyanamide

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve methyl 3-fluorodithiobenzoate and 3-fluoroaniline in anhydrous acetonitrile.

  • Add triethylamine to the solution.

  • Carefully add mercuric chloride or copper(II) chloride in portions at room temperature. The reaction mixture may change color and a precipitate may form.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the formation of the carbodiimide intermediate by TLC.

  • Once the carbodiimide formation is significant, add a solution of cyanamide in acetonitrile to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • Work-up: Filter the reaction mixture to remove any inorganic salts. Dilute the filtrate with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-cyano-N'-(3-fluorophenyl)guanidine.

Method B: Microwave-Assisted Synthesis (Adapted from Thiourea Protocol)

Materials:

  • Methyl 3-fluorodithiobenzoate

  • 3-Fluoroaniline

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • Cyanamide

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe reaction vessel, combine methyl 3-fluorodithiobenzoate, 3-fluoroaniline, EDC, and cyanamide in DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a predetermined time (e.g., 10-30 minutes). Optimization of time and temperature may be necessary.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Experimental Workflow

G cluster_prep Starting Material Preparation cluster_synthesis Cyanoguanidine Synthesis Start 3-Bromo-1-fluorobenzene Grignard Grignard Formation Start->Grignard Dithio Reaction with CS2 Grignard->Dithio Alkylation Alkylation with CH3I Dithio->Alkylation Purify_Dithio Purification Alkylation->Purify_Dithio Dithioester_Product Methyl 3-fluorodithiobenzoate Purify_Dithio->Dithioester_Product Dithioester_Input Methyl 3-fluorodithiobenzoate One_Pot One-Pot Reaction (with 3-fluoroaniline, desulfurizing agent, cyanamide) Dithioester_Input->One_Pot Workup Aqueous Work-up One_Pot->Workup Purify_Final Purification Workup->Purify_Final Final_Product N-cyano-N'-(3-fluorophenyl)guanidine Purify_Final->Final_Product

Caption: General experimental workflow for the synthesis of N-cyano-N'-(3-fluorophenyl)guanidines.

Data Analysis and Characterization

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Appearance of signals corresponding to the aromatic protons of the 3-fluorophenyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern. Signals for the N-H protons may be broad.
¹³C NMR A characteristic signal for the guanidinyl carbon, typically in the range of 160-170 ppm. Signals for the aromatic carbons will show splitting due to fluorine coupling. A signal for the nitrile carbon should be observed around 115-120 ppm.
¹⁹F NMR A single resonance for the fluorine atom on the phenyl ring.
FT-IR A sharp absorption band around 2150-2250 cm⁻¹ corresponding to the C≡N stretch of the cyano group. N-H stretching vibrations will appear as broad bands in the region of 3200-3500 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the N-cyano-N'-(3-fluorophenyl)guanidine.

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Cyanamide: Highly toxic if swallowed, in contact with skin, or if inhaled.[6] Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing genetic defects and of damaging fertility or the unborn child.[6] Handle with extreme caution. Avoid generating dust.

  • Organofluorine Compounds: Can be toxic and may release hydrogen fluoride upon decomposition. Avoid inhalation and skin contact.

  • Mercuric Chloride: Highly toxic and corrosive. A potent neurotoxin. Avoid all contact. Use of less toxic alternatives like copper(II) chloride is recommended where possible.

  • Carbon Disulfide: Highly flammable and toxic. Has a low flash point and a wide explosive range.

  • Grignard Reagents: Highly reactive and pyrophoric. React violently with water.

Waste Disposal:

  • All chemical waste, especially those containing mercury or cyanide, must be disposed of according to institutional and local regulations for hazardous waste. Do not mix cyanide-containing waste with acidic waste, as this can generate highly toxic hydrogen cyanide gas.[7][8]

Emergency Procedures:

  • In case of skin contact with cyanamide, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]

  • In case of inhalation, move the individual to fresh air and seek immediate medical attention.

  • Have an emergency plan and appropriate spill kits readily available.

References

  • Jadhav, V. H., et al. (2005). Microwave-assisted Synthesis of N,N'-diaryl Cyanoguanidines. Bioorganic & Medicinal Chemistry Letters, 15(11), 2849-2852. [Link]

  • Kupchik, E. J., et al. (1981). Synthesis of N,N,N'-Trisubstituted N''-Cyanoguanidines and N-Aryl-N'-(triorganostannyl)-N',N''-dicyanoguanidines. Journal of Chemical & Engineering Data, 26(1), 105-106. [Link]

  • Wolfe, J. P., et al. (2018). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic Letters, 20(24), 7883-7887. [Link]

  • Levacher, V., et al. (2020). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. Molecules, 25(15), 3488. [Link]

  • Hanania, M. S. (2018). A Convenient Route To Cyanoguanidines. ResearchGate. [Link]

  • Organic Syntheses. Guanylthiourea. Organic Syntheses Procedure. [Link]

  • Wang, J., et al. (2015). Amine-catalyzed tunable reactions of allenoates with dithioesters: formal [4+2] and [2+2] cycloadditions for the synthesis of 2,3-dihydro-1,4-oxathiines and enantioenriched thietanes. Chemical Communications, 51(63), 12596-12599. [Link]

  • Adejumo, O. E., et al. (2022). The Versatility in the Applications of Dithiocarbamates. Molecules, 27(19), 6296. [Link]

  • Olofsson, B., et al. (2024). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. Chemical Science, 15(46), 17356-17361. [Link]

  • Patel, B. K., et al. (2011). Environmentally Benign One-Pot Synthesis of Cyanamides from Dithiocarbamates Using I2 and H2O2. Synthetic Communications, 42(7), 985-993. [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

  • Li, Y., et al. (2018). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters, 20(10), 2944-2948. [Link]

  • University College London. (2021). Cyanide Compounds. Safety Services. [Link]

  • Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(38), 16846-16855. [Link]

Sources

The Strategic Application of (3-Fluorophenyl) methyl cyanocarbonimidodithioate in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Novel Heterocyclic Architectures

In the landscape of modern medicinal chemistry and materials science, the synthesis of complex heterocyclic scaffolds remains a cornerstone of innovation. These frameworks are integral to the discovery of new pharmaceuticals and functional materials.[1] Among the diverse array of synthetic tools available, dialkyl N-cyanodithioiminocarbonates have emerged as exceptionally versatile and powerful building blocks for the construction of a wide variety of heterocyclic systems.[2] This guide provides an in-depth exploration of the synthetic utility of a specific, yet broadly applicable, member of this class: (3-Fluorophenyl) methyl cyanocarbonimidodithioate. While direct literature on this particular derivative is nascent, its reactivity can be confidently extrapolated from its well-studied parent, dimethyl N-cyanodithioiminocarbonate. The strategic introduction of a 3-fluorophenyl group is anticipated to modulate the electronic properties and reactivity of the core structure, offering unique advantages in the synthesis of novel heterocyclic compounds. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance on leveraging this reagent for the synthesis of valuable heterocyclic motifs.

Core Principles: Understanding the Reactivity of N-Cyanodithioiminocarbonates

The synthetic power of N-cyanodithioiminocarbonates lies in their unique electronic and structural features. The central carbon atom is electrophilic, rendered so by the electron-withdrawing effects of the cyano group and the two sulfur atoms. The thioether moieties, in turn, can act as leaving groups, facilitating cyclization reactions. The cyano group can also participate in cyclizations, further expanding the synthetic possibilities.

The general reactivity pattern involves the initial nucleophilic attack at the central carbon, followed by an intramolecular cyclization with the displacement of a methylthio or (3-fluorophenyl)thio group. The choice of the nucleophile and the reaction conditions dictates the nature of the resulting heterocyclic ring.

Visualizing the Synthetic Pathway: A Generalized Reaction Mechanism

Generalized_Mechanism reagent (3-Fluorophenyl) methyl cyanocarbonimidodithioate intermediate Adduct Intermediate reagent->intermediate + Nucleophile nucleophile Dinucleophile (e.g., X-Y-H) nucleophile->intermediate heterocycle Final Heterocycle intermediate->heterocycle Intramolecular Cyclization leaving_group Leaving Group (MeSH or 3-F-PhSH) intermediate->leaving_group - Leaving Group

Caption: Generalized reaction pathway for heterocycle synthesis.

Application in Heterocycle Synthesis: Detailed Protocols and Mechanistic Insights

The following sections provide detailed protocols for the synthesis of key heterocyclic systems. While these protocols are based on the well-documented reactivity of dimethyl N-cyanodithioiminocarbonate, they are presented with considerations for adaptation to this compound. The presence of the 3-fluorophenyl group, an electron-withdrawing substituent, may enhance the electrophilicity of the central carbon, potentially leading to faster reaction rates.

Synthesis of Substituted 1,3-Thiazoles

Thiazole rings are prevalent in a multitude of biologically active compounds, including antibacterial and anticancer agents.[3][4] The reaction of N-cyanodithioiminocarbonates with α-haloketones provides a direct and efficient route to 2-amino-1,3-thiazole derivatives.

Protocol 1: Synthesis of 2-Cyanoamino-4-phenyl-1,3-thiazole

  • Materials:

    • This compound

    • 2-Bromoacetophenone

    • Ethanol

    • Triethylamine

  • Procedure:

    • To a solution of this compound (1 equivalent) in ethanol, add 2-bromoacetophenone (1 equivalent).

    • Add triethylamine (1.1 equivalents) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Causality and Mechanistic Rationale:

The reaction proceeds via an initial S-alkylation of the dithioate with the α-bromoketone, followed by an intramolecular cyclization. The enolate formed from the ketone attacks the central carbon of the cyanocarbonimidodithioate, leading to the formation of the thiazole ring and elimination of a thiol.

Thiazole_Synthesis start (3-Fluorophenyl) methyl cyanocarbonimidodithioate + 2-Bromoacetophenone intermediate1 S-Alkylated Intermediate start->intermediate1 S-Alkylation intermediate2 Enolate Intermediate intermediate1->intermediate2 Base (Et3N) cyclization Intramolecular Cyclization intermediate2->cyclization product 2-Cyanoamino-4-phenyl-1,3-thiazole cyclization->product - (3-F-PhSH)

Caption: Mechanistic pathway for 1,3-thiazole synthesis.

Synthesis of 2-Amino-1,3,4-Thiadiazoles

The 1,3,4-thiadiazole scaffold is another privileged heterocycle in medicinal chemistry, with applications as antimicrobial and anticancer agents.[5][6][7] A common synthetic route involves the cyclization of thiosemicarbazide derivatives with a suitable one-carbon synthon. N-cyanodithioiminocarbonates serve as excellent precursors for this transformation.

Protocol 2: Synthesis of 2-Cyanoamino-5-methyl-1,3,4-thiadiazole

  • Materials:

    • This compound

    • Thiosemicarbazide

    • Phosphorus oxychloride (POCl₃) or a strong acid catalyst

  • Procedure:

    • A mixture of this compound (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.

    • Phosphorus oxychloride (used as both a catalyst and a dehydrating agent) is added cautiously to the mixture at 0 °C.[7]

    • The reaction mixture is then heated at 80-90 °C for 1-2 hours.[7]

    • After cooling, the mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

    • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).

Causality and Mechanistic Rationale:

The reaction is believed to proceed through the formation of an intermediate by the reaction of thiosemicarbazide with the cyanocarbonimidodithioate. This intermediate then undergoes acid-catalyzed cyclodehydration to yield the 1,3,4-thiadiazole ring.[8]

Thiadiazole_Synthesis start (3-Fluorophenyl) methyl cyanocarbonimidodithioate + Thiosemicarbazide intermediate Thiosemicarbazone-like Intermediate start->intermediate Condensation cyclization Acid-catalyzed Cyclodehydration intermediate->cyclization H+ product 2-Cyanoamino-5-substituted-1,3,4-thiadiazole cyclization->product - H2O, - (3-F-PhSH)

Caption: Pathway for 1,3,4-thiadiazole synthesis.

Synthesis of Fused Pyrimidine Derivatives

Fused pyrimidine systems, such as pyrazolo[4,5-d]pyrimidines, are of significant interest due to their biological activities.[2] N-cyanodithioiminocarbonates react with amino-substituted heterocycles to afford these valuable fused systems.

Protocol 3: Synthesis of a Pyrazolo[4,5-d]pyrimidine Derivative

  • Materials:

    • This compound

    • 5-Amino-3-methyl-1H-pyrazole

    • Ethanol or Dimethylformamide (DMF)

    • Triethylamine or another suitable base

  • Procedure:

    • Dissolve 5-amino-3-methyl-1H-pyrazole (1 equivalent) and this compound (1 equivalent) in ethanol or DMF.

    • Add triethylamine (1.1 equivalents) to the solution.

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature.

    • The product may precipitate upon cooling. If so, collect it by filtration.

    • Alternatively, remove the solvent under reduced pressure and purify the residue by column chromatography.

Causality and Mechanistic Rationale:

The reaction proceeds by a nucleophilic attack of the exocyclic amino group of the pyrazole onto the electrophilic carbon of the cyanocarbonimidodithioate. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole attacks the cyano group, leading to the formation of the fused pyrimidine ring.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of various heterocycles using dimethyl N-cyanodithioiminocarbonate, which can serve as a starting point for optimizing reactions with the (3-Fluorophenyl) derivative.

Heterocycle ClassStarting MaterialsCatalyst/SolventTemperature (°C)Time (h)Yield (%)
1,3-Thiazolesα-HaloketonesEt₃N / EthanolReflux4-670-90
1,3,4-ThiadiazolesThiosemicarbazidesPOCl₃80-901-265-85[7]
PyrimidinesAmidinesNaH / DMF252-475-95
Fused PyrimidinesAmino-heterocyclesEt₃N / EthanolReflux8-1260-80[2]

Considerations for Using this compound

The introduction of a 3-fluorophenyl group is expected to influence the reactivity of the cyanocarbonimidodithioate reagent in several ways:

  • Electronic Effects: The fluorine atom is an electron-withdrawing group, which will increase the electrophilicity of the central carbon atom. This may lead to faster reaction rates compared to the dimethyl analog.

  • Leaving Group Ability: The (3-fluorophenyl)thiolate is a better leaving group than methanethiolate due to the electron-withdrawing nature of the fluorinated ring. This can also contribute to increased reaction rates.

  • Steric Hindrance: The bulkier (3-fluorophenyl) group might introduce some steric hindrance, which could affect the approach of the nucleophile. However, this effect is generally expected to be minor.

When adapting the provided protocols for this compound, it is advisable to start with similar reaction conditions and monitor the reaction progress closely. It may be possible to reduce reaction times or temperatures due to the anticipated higher reactivity.

Conclusion

This compound represents a promising and versatile reagent for the synthesis of a wide range of biologically relevant heterocyclic compounds. By understanding the fundamental reactivity of the N-cyanodithioiminocarbonate core and considering the electronic influence of the 3-fluorophenyl substituent, researchers can effectively utilize this building block to construct novel molecular architectures. The protocols and mechanistic insights provided in this guide serve as a solid foundation for the exploration of this reagent's full synthetic potential in drug discovery and materials science.

References

  • Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.
  • (N.A.). (2025). Synthesis of 1,3,4-Thiadiazoles: Review.
  • (N.A.). (N.D.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. SBQ.
  • (N.A.). (2023).
  • (N.A.). (N.D.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.
  • (N.A.). (N.D.). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PMC.
  • (N.A.). (N.D.). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PMC.
  • (N.A.). (2017). Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. RJPT.
  • (N.A.). (2025). Synthesis of Novel Thiazole/Thiadiazole Conjugates of Fluoroquinolones as Potent Antibacterial and Antimycobacterial Agents. PMC.
  • (N.A.). (N.D.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Applicable Chemistry.
  • (N.A.). (2024). Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. PMC.
  • (N.A.). (2023).
  • (N.A.). (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. White Rose eTheses Online.
  • (N.A.). (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
  • (N.A.). (2005). HETEROCYCLES, Vol. Semantic Scholar.
  • (N.A.). (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC.
  • (N.A.). (2017). Synthesis of fluorescent heterocycles: Via a Knoevenagel/[4 + 1]-cycloaddition cascade using acetyl cyanide. University of Arizona.
  • (N.A.). (N.D.). Emerging Heterocycles as Bioactive Compounds. Frontiers Research Topic.
  • (N.A.). (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.

Sources

Application Note: Synthesis of Substituted Pyrimidines via N-Cyanodithioiminocarbonate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of substituted pyrimidines utilizing Dimethyl N-cyanodithioiminocarbonate (often referred to as the N-cyano dithio intermediate). This reagent acts as a versatile 1,1-bielectrophilic "chameleon," capable of sequential nucleophilic displacement. It is particularly valuable in medicinal chemistry for generating 2,4-diaminopyrimidines and 4-amino-pyrimidine-5-carbonitriles , scaffolds found in numerous kinase inhibitors and dihydrofolate reductase (DHFR) antagonists.

This guide provides a validated protocol for the preparation of the reagent itself, followed by a modular workflow for pyrimidine construction. Emphasis is placed on reaction causality, safety regarding volatile sulfur species, and purification strategies that avoid chromatography where possible.

Chemistry Overview & Mechanism[2][3][4]

The core utility of dimethyl N-cyanodithioiminocarbonate (1) lies in its structure: a central carbon atom flanked by two good leaving groups (


) and an electron-withdrawing 

-cyano group.
Mechanistic Pathway

The synthesis of pyrimidines typically proceeds via a Stepwise Displacement-Cyclization mechanism:

  • First Displacement: A nucleophile (amine) displaces one methylthio group to form an

    
    -cyano-S-methylisothiourea  intermediate. This step is generally regioselective and occurs at room temperature.
    
  • Cyclization: A second dinucleophile (e.g., amidine) or an active methylene compound (e.g., malononitrile) attacks the intermediate. The

    
    -cyano group participates in the cyclization, often converting into a 4-amino moiety on the pyrimidine ring.
    
Pathway Visualization

The following diagram illustrates the divergent synthesis pathways enabled by this reagent.

Pyrimidine_Synthesis Reagent Dimethyl N-cyanodithioiminocarbonate (Reagent 1) Intermediate N-cyano-S-methylisothiourea (Stable Intermediate) Reagent->Intermediate Step 1: Nucleophilic Displacement (RT) MeSH1 MeSH (Gas) Reagent->MeSH1 Amine Primary Amine (R-NH2) Amine->Intermediate Pyrimidine 4-Amino-2-substituted- pyrimidine-5-carbonitrile Intermediate->Pyrimidine Step 2: Cyclization (Reflux) MeSH2 MeSH (Gas) Intermediate->MeSH2 ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Pyrimidine Base Base (K2CO3 / NaH) Base->Pyrimidine

Figure 1: Stepwise assembly of the pyrimidine core. The N-cyano group is incorporated into the ring, serving as the electrophilic partner for the final ring closure.

Protocol A: Synthesis of Dimethyl N-cyanodithioiminocarbonate

Before pyrimidine synthesis, high-purity reagent (1) must be prepared. Commercial sources are available, but in-house synthesis ensures freshness and avoids degradation products (dithiocarbamates) that interfere with cyclization.

Reagents & Equipment[3][5][6][7][8][9]
  • Cyanamide (

    
    ):  50% Aqueous Solution.[1]
    
  • Carbon Disulfide (

    
    ):  Reagent Grade (Caution: Highly Flammable/Toxic).
    
  • Methyl Iodide (

    
    ):  Reagent Grade (Caution: Neurotoxin/Alkylating Agent).
    
  • Potassium Hydroxide (

    
    ):  Pellets.
    
  • Solvent: Ethanol/Water.

Step-by-Step Procedure
  • Salt Formation:

    • In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve Cyanamide (0.2 mol, ~16.8 g of 50% soln) in Water (40 mL) and Ethanol (40 mL).

    • Cool to 0–5°C using an ice-salt bath.

    • Add KOH (0.4 mol, 22.4 g) dissolved in minimum water dropwise. Stir for 30 min.

    • Why: Deprotonation of cyanamide creates the strongly nucleophilic dianion

      
      .
      
  • Dithiocarboxylation:

    • Add Carbon Disulfide (

      
      ) (0.2 mol, 12 mL) dropwise over 30 minutes, maintaining temperature <10°C.
      
    • Stir for 2 hours at room temperature. The solution will turn yellow/orange.

    • Why: Formation of the dipotassium N-cyanodithioimidocarbonate salt.

  • Methylation (The Critical Step):

    • Cool the mixture back to 0–5°C .

    • Add Methyl Iodide (

      
      ) (0.4 mol, 25 mL) dropwise. CAUTION:  Exothermic reaction.
      
    • Allow to warm to room temperature and stir for 3 hours. A solid precipitate will form.

  • Workup & Purification:

    • Filter the solid precipitate.[2][3][4][5]

    • Wash with cold water (

      
       mL) to remove KI salts.
      
    • Recrystallize from Ethanol .[1]

    • Yield: ~70–80%.

    • Appearance: Colorless to pale yellow needles.

    • Melting Point: 58–60°C.[1]

Safety Note: This reaction generates trace amounts of methyl mercaptan. All operations must be performed in a high-efficiency fume hood. Bleach traps should be used for glassware cleaning to oxidize residual sulfur compounds.

Protocol B: Modular Synthesis of 4-Aminopyrimidines

This protocol describes the synthesis of 4-amino-2-(alkylamino)pyrimidine-5-carbonitriles . This scaffold allows for subsequent modification at the 2-position (via the amine) and the 5-position (via the nitrile).

Reaction Scheme
  • Reagent (1) + Amine

    
    Intermediate (2)  (N-cyano-S-methylisothiourea)
    
  • Intermediate (2) + Malononitrile

    
    Product (3)  (Pyrimidine)
    
Reagents
  • Dimethyl N-cyanodithioiminocarbonate (1) (from Protocol A).[1][6]

  • Primary Amine: (e.g., Benzylamine, Aniline, Morpholine).

  • Malononitrile (

    
    ):  Active methylene source.
    
  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or DMF.

Experimental Procedure
Step 1: Formation of Isothiourea Intermediate
  • Dissolve Reagent (1) (10 mmol, 1.46 g) in Acetonitrile (20 mL).

  • Add the Primary Amine (10 mmol) dropwise at room temperature.

  • Stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).

    • Observation: The starting material spot (

      
      ) will disappear, replaced by a lower 
      
      
      
      spot.
    • Note: Evolution of MeSH gas (rotten cabbage smell) confirms the reaction.

  • Isolation: Evaporate solvent under reduced pressure. The residue (Intermediate 2) is usually pure enough for the next step. If necessary, recrystallize from ethanol.[1]

Step 2: Cyclization to Pyrimidine
  • Dissolve Intermediate 2 (from Step 1) in DMF (10 mL).

  • Add Malononitrile (10 mmol, 0.66 g).

  • Add

    
      (anhydrous, 20 mmol, 2.76 g).
    
  • Heat the mixture to 80–100°C for 4–6 hours.

    • Mechanism:[7][2][8][9][3][4][6] The malononitrile anion attacks the electrophilic carbon of the isothiourea. The second SMe group is eliminated. The internal nitrogen of the cyano group then closes the ring onto a nitrile carbon.

  • Workup:

    • Pour the reaction mixture into Ice Water (100 mL).

    • Acidify slightly with dilute HCl (pH ~5–6) to assist precipitation (optional, depending on basicity of product).

    • Filter the solid product.[2][3][4][5]

    • Wash with water and cold ethanol.

    • Yield: Typically 60–85%.

Data Summary Table
ComponentEquivalentRoleCritical Parameter
Reagent (1) 1.0Electrophilic CorePurity >98% essential
Amine 1.0Nucleophile 1 (Pos 2)Add slowly to avoid bis-displacement
Malononitrile 1.0Nucleophile 2 (Pos 5/6)Must be dry

2.0BaseExcess required to neutralize protons
DMF SolventMediumDry DMF improves yield

Troubleshooting & Optimization

Problem: Low Yield in Step 1
  • Cause: Bis-displacement. If the amine is too nucleophilic or added too quickly, it may displace both SMe groups, leading to a guanidine derivative.

  • Solution: Conduct the reaction at 0°C and add the amine as a dilute solution over 30 minutes.

Problem: Product Oiling Out in Step 2
  • Cause: Incomplete precipitation in water due to residual DMF.

  • Solution: Use a minimal amount of DMF during the reaction.[5] When pouring into ice water, stir vigorously for 30 minutes. If oil persists, extract with Ethyl Acetate, wash with brine (

    
    ), and recrystallize.
    
Problem: Persistent Sulfur Smell
  • Cause: Residual Methyl Mercaptan (MeSH).

  • Solution: Pass the exhaust gas from the reaction vessel through a bleach (sodium hypochlorite) scrubber . This oxidizes MeSH to methanesulfonic acid/sulfate, neutralizing the odor.

References

  • Elgemeie, G. H., & Mohamed, R. A. (2014).[6] Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.[1][10][11] Heterocyclic Communications, 20(6), 313–331.[6]

  • ChemicalBook. (2025).[8][12] N-Cyanoimido-S,S-dimethyl-dithiocarbonate Synthesis and Properties.

  • Chavhan, N. B., et al. (2025).[4][12] Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido[1,2-a]Pyrimidine-3-Carbonitrile. Science Publishing Group.

  • MDPI. (2019). Synthesis of 2-Cyanopyrimidines via Methylthio Intermediates. Molbank.[13]

Sources

Reaction Conditions for Amine Condensation with Cyanocarbonimidodithioates: A Detailed Guide to Synthesizing Guanidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The condensation of amines with cyanocarbonimidodithioates, particularly Dimethyl N-cyanodithioiminocarbonate, represents a cornerstone reaction for the synthesis of substituted N-cyano-S-methylisothioureas. These products are pivotal intermediates, readily converted into a diverse array of guanidine derivatives, a functional group of profound importance in medicinal chemistry and drug development. This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, a thorough analysis of critical reaction parameters, detailed experimental protocols, and practical troubleshooting advice tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Guanylation

The guanidinium group, characterized by its Y-shaped resonance stabilization and strong basicity (pKa of conjugate acids ~12.5), is a privileged scaffold in numerous natural products and pharmaceuticals.[1] Its ability to engage in multi-point hydrogen bonding interactions makes it a key pharmacophore for targeting enzymes and receptors. The synthesis of substituted guanidines is therefore a critical task in drug discovery.

One of the most reliable and versatile methods to access these structures begins with the guanylation of an amine.[1][2] The reaction between an amine and a cyanocarbonimidodithioate, such as Dimethyl N-cyanodithioiminocarbonate (reagent 1 in Figure 1), provides a direct and efficient route to N-cyano-S-methylisothiourea intermediates. These intermediates can then be further reacted with another amine to yield the final guanidine product. This two-step approach offers significant control over the substitution pattern of the final guanidine.

This document serves as a comprehensive technical guide, explaining the causality behind experimental choices and providing validated protocols to ensure reliable and reproducible outcomes in the laboratory.

Reaction Mechanism: A Nucleophilic Addition-Elimination Pathway

The condensation reaction proceeds via a well-established nucleophilic addition-elimination mechanism. The process is initiated by the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic thio-carbonyl carbons of the cyanocarbonimidodithioate. This is followed by the elimination of a methanethiol (CH₃SH) molecule, a volatile and odorous byproduct, to yield the stable N-cyano-S-methylisothiourea product.

The key steps are as follows:

  • Nucleophilic Attack: The primary or secondary amine acts as a nucleophile, attacking one of the two equivalent carbons double-bonded to sulfur. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen atom to one of the sulfur atoms.

  • Elimination: The intermediate collapses, eliminating methanethiol (a good leaving group) and forming the C=N double bond of the final isothiourea product.

Reaction_Mechanism Amine R-NH₂ (Amine) Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Dithio NC-N=C(SMe)₂ (Dimethyl N-cyanodithioiminocarbonate) Dithio->Intermediate Plus1 + Product R-NH-C(=N-CN)-SMe (N-cyano-S-methylisothiourea) Intermediate->Product Elimination of CH₃SH Byproduct CH₃SH (Methanethiol) Plus2 +

Caption: General mechanism for the condensation of a primary amine with Dimethyl N-cyanodithioiminocarbonate.

Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis

The success of the condensation reaction hinges on the careful selection of several key parameters. The reactivity of the amine substrate is the most critical factor, dictating the required stringency of the other conditions.

ParameterTypical Choices & ConsiderationsRationale & Expert Insights
Amine Substrate Primary Aliphatic Amines: Highly reactive. Secondary Aliphatic Amines: Reactive. Aromatic Amines (Anilines): Less reactive due to the delocalization of the nitrogen lone pair into the aromatic ring. May require heating.[3] Sterically Hindered Amines: May require more forcing conditions (higher temperature, longer reaction times).The nucleophilicity of the amine is paramount. Electron-donating groups on anilines increase reactivity, while strong electron-withdrawing groups decrease it significantly. For very unreactive amines, alternative guanylation methods may be necessary.[1][4]
Solvent Alcohols: Ethanol, Methanol.[3] Aprotic Polar: DMF, DMSO, Acetonitrile.[5] Ethers: THF.[1] Mixed Solvents: Water-Ethanol mixtures have been reported.[6]Alcohols like ethanol are often the first choice as they are effective at solvating the reactants and the reaction often proceeds cleanly at reflux.[3] DMF or DMSO can be used for less soluble or less reactive substrates, as they allow for higher reaction temperatures.
Temperature Room Temperature (for reactive amines) to Reflux (80-150°C for less reactive amines).Start at room temperature for aliphatic amines. If no reaction is observed (monitored by TLC or LC-MS), gradually increase the temperature. Refluxing in ethanol is a common condition for moderately reactive amines.[3] High temperatures can increase the rate of reaction but may also lead to side products, especially with sensitive substrates.[7]
Catalyst / Additive None: Often proceeds without a catalyst. Base: Triethylamine (TEA), Piperidine, K₂CO₃.[3]The reaction is often self-catalyzing as the amine reactant is basic. For reactions involving amine hydrochlorides or less nucleophilic amines, a non-nucleophilic base like TEA is added to liberate the free amine or to facilitate the reaction. A catalytic amount of piperidine can be effective.[3]
Stoichiometry Typically 1:1 molar ratio of amine to cyanocarbonimidodithioate.A slight excess of the amine (e.g., 1.1 equivalents) can be used to drive the reaction to completion, but this may complicate purification. For precious amines, using the dithioate in slight excess is preferable.
Reaction Time 2 to 24 hours.Reaction progress should be monitored by an appropriate technique (TLC, GC-MS, or LC-MS). Reactions with aliphatic amines at elevated temperatures are often complete within a few hours, while those with anilines at room temperature may require overnight stirring.

Detailed Experimental Protocols

The following protocols provide a validated starting point for researchers. It is crucial to perform all manipulations in a well-ventilated fume hood due to the liberation of methanethiol, which has a strong and unpleasant odor.

Protocol 1: Condensation with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol outlines a general procedure for reactive primary amines, typically conducted at room temperature or with gentle heating.

Materials and Reagents:

  • Benzylamine

  • Dimethyl N-cyanodithioiminocarbonate

  • Ethanol (Reagent Grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Dimethyl N-cyanodithioiminocarbonate (1.46 g, 10.0 mmol, 1.0 eq).

  • Solvent Addition: Add 30 mL of ethanol to the flask and stir to dissolve the solid.

  • Amine Addition: Add benzylamine (1.07 g, 1.09 mL, 10.0 mmol, 1.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 4-8 hours. If the reaction is sluggish, it can be gently heated to reflux (approx. 78°C) for 2-4 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates as a white solid. If so, collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Condensation with a Less Reactive Aromatic Amine (e.g., Aniline)

This protocol is adapted for less nucleophilic amines and employs heat to drive the reaction to completion.[6]

Materials and Reagents:

  • Aniline

  • Dimethyl N-cyanodithioiminocarbonate

  • Ethanol (Reagent Grade) or Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar, heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve Dimethyl N-cyanodithioiminocarbonate (1.46 g, 10.0 mmol, 1.0 eq) in 40 mL of ethanol.

  • Amine Addition: Add aniline (0.93 g, 0.91 mL, 10.0 mmol, 1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours).

  • Work-up and Isolation: After completion, cool the reaction mixture in an ice bath. The product, S-methyl-N'-cyano-N-phenylisothiourea, will often crystallize from the solution.

  • Purification: Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.[6] The purity is generally high, but recrystallization can be performed if necessary.

G start Start setup 1. Combine Amine and Cyanocarbonimidodithioate in Solvent start->setup react 2. Stir at Defined Temperature (RT to Reflux) setup->react monitor 3. Monitor Progress (TLC / LC-MS) react->monitor complete Reaction Complete? monitor->complete complete->react No workup 4. Work-up: Cool, Filter or Evaporate complete->workup Yes purify 5. Purify: Recrystallize or Chromatography workup->purify end End: Characterize Product purify->end

Caption: A generalized experimental workflow for the synthesis of N-cyano-S-methylisothioureas.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Low Amine Reactivity: Aromatic or sterically hindered amine used. 2. Low Temperature: Reaction is too slow at room temperature. 3. Impure Reagents: Starting materials may be degraded.1. Increase the reaction temperature to reflux. Change to a higher boiling solvent like DMF if necessary. 2. Add a catalytic amount of a base like triethylamine (0.1 eq).[3] 3. Verify the purity of the starting materials by NMR or other analytical techniques.
Formation of Multiple Products 1. Side Reactions: The amine or product may be unstable at high temperatures. 2. Further Reaction: The product might react further under the chosen conditions.1. Attempt the reaction at a lower temperature for a longer period. 2. Re-evaluate the stoichiometry. Ensure no large excess of either reagent is used. 3. If the side product is a symmetrical guanidine, it may indicate reaction of the isothiourea product with another molecule of the starting amine. Stop the reaction at a lower conversion.
Difficulty with Product Isolation 1. Product is Soluble: The product does not precipitate from the reaction solvent. 2. Oily Product: The product separates as an oil instead of a solid.1. Remove the solvent under reduced pressure. Attempt to crystallize the resulting residue from a different solvent system. 2. If an oil is obtained, purify by column chromatography on silica gel. 3. Triturate the oil with a non-polar solvent (e.g., hexanes or diethyl ether) to try and induce solidification.

Conclusion and Applications

The condensation of amines with cyanocarbonimidodithioates is a robust and highly effective method for accessing N-cyanoisothiourea intermediates, which are direct precursors to a vast library of substituted guanidines. Understanding the interplay between amine nucleophilicity, solvent choice, and temperature is critical for optimizing reaction outcomes. The protocols and troubleshooting guidance provided herein offer a solid foundation for researchers in organic synthesis and medicinal chemistry to successfully employ this reaction in their programs, facilitating the development of novel therapeutics and chemical probes.

References

  • ResearchGate. (n.d.). Methods for the synthesis of substituted guanidines. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 13: Guanidine Derivatives. Thieme Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2016, March 3). Guanidine Synthesis: Use of Amidines as Guanylating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. Retrieved from [Link]

  • Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. TSpace Repository. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Elgemeie, G. H., & Mohamed, R. A. (2018). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Arkivoc, 2018(2), 312-342. Retrieved from [Link]

  • ResearchGate. (2021, November 13). Green Solvents for the Formation of Amide Linkage. Retrieved from [Link]

  • ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). Retrieved from [Link]

  • McCarty, C. G., Parkinson, J. E., & Wieland, D. M. (1970). Elimination of methyl mercaptan from N-substituted N'-cyano-S-methylisothioureas. Evidence for N-cyanocarbodiimides. The Journal of Organic Chemistry, 35(6), 2067-2069. Retrieved from [Link]

  • eScholarship, University of California. (2016). Effects of temperature on the formation of secondary organic aerosol from amine precursors. Retrieved from [Link]

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The Advent of Fluorinated Cyanocarbonimidates in Solid-Phase Synthesis: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Enhancing Solid-Phase Synthesis

In the landscape of modern drug discovery and combinatorial chemistry, the quest for highly efficient and selective synthetic methodologies is paramount. Solid-phase synthesis (SPS) has long been a cornerstone for the rapid generation of compound libraries, particularly in the realm of peptides and peptidomimetics.[1] A key challenge in SPS is the activation of reagents to drive reactions to completion on a sterically hindered solid support. This guide delves into the application of a powerful, albeit specialized, class of reagents: fluorinated cyanocarbonimidates .

The strategic incorporation of fluorine into organic molecules is a well-established strategy to modulate their physicochemical properties, enhancing metabolic stability, bioavailability, and binding affinity.[2] In the context of chemical synthesis, the strong electron-withdrawing nature of fluorine is harnessed to create exceptionally potent electrophiles. When applied to the cyanocarbonimidate core, this results in a class of reagents with heightened reactivity, ideal for the efficient modification of resin-bound amines. This guide will provide a comprehensive overview of the rationale, application, and detailed protocols for utilizing these advanced reagents in solid-phase synthesis, with a focus on the preparation of N,N'-disubstituted-N''-cyanoguanidines.

The Causality of Fluorination: Enhancing Electrophilicity for Solid-Phase Reactions

The utility of fluorinated cyanocarbonimidates stems from fundamental principles of physical organic chemistry. The cyanocarbonimidate scaffold is an effective guanylating agent; however, its reactivity can be dramatically enhanced through the introduction of fluorine-containing substituents.

Mechanism of Activation:

The reaction of a resin-bound primary or secondary amine with a cyanocarbonimidate proceeds via nucleophilic attack on the central carbon atom of the reagent. The presence of highly electronegative fluorinated groups (e.g., trifluoroethoxycarbonyl) on the imidate nitrogen atoms significantly depletes electron density from this reaction center. This inductive effect renders the central carbon exceptionally electrophilic, thereby lowering the activation energy for the nucleophilic addition by the resin-bound amine.

The fluorinated substituents also function as excellent leaving groups, facilitating the subsequent elimination step to form the stable cyanoguanidine product. This enhanced reactivity is particularly advantageous in the context of solid-phase synthesis, where reactions can be sluggish due to the heterogeneous nature of the system and potential steric hindrance around the reactive sites on the polymer support.

Application Note 1: Solid-Phase Synthesis of N,N'-Disubstituted-N''-Cyanoguanidines

The synthesis of N,N'-disubstituted-N''-cyanoguanidines on a solid support is a valuable transformation for the creation of diverse compound libraries. These moieties are key pharmacophores in a range of biologically active molecules. Fluorinated cyanocarbonimidates offer a highly efficient route to these structures.

Workflow for Solid-Phase Synthesis of Cyanoguanidines

The overall workflow for the synthesis of cyanoguanidines using a fluorinated cyanocarbonimidate is depicted below. This process is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.[3][4]

workflow Resin Start: Resin with Fmoc-protected amine Deprotection Step 1: Fmoc Deprotection Resin->Deprotection Washing1 Step 2: Washing Deprotection->Washing1 Guanidinylation Step 3: Guanidinylation with Fluorinated Cyanocarbonimidate Washing1->Guanidinylation Washing2 Step 4: Washing Guanidinylation->Washing2 Cleavage Step 5: Cleavage from Resin Washing2->Cleavage Product Final Product: N,N'-Disubstituted- N''-Cyanoguanidine Cleavage->Product

Caption: General workflow for the solid-phase synthesis of cyanoguanidines.

Protocol 1: Synthesis of a Model N-Alkyl-N'-Aryl-N''-Cyanoguanidine

This protocol details the synthesis of a model cyanoguanidine on a Rink Amide resin. The resin-bound amine will first be acylated with an amino acid, and the resulting primary amine will then be guanidinylated.

Materials:

  • Rink Amide MBHA resin (loading: 0.5 - 1.0 mmol/g)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Fmoc-glycine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Fluorinated cyanocarbonimidate reagent (e.g., a conceptual 2-cyano-1,3-bis(2,2,2-trifluoroethoxycarbonyl)guanidine), 0.4 M solution in DMF

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether, cold

Equipment:

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

  • Filtration apparatus

  • Round-bottom flask

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for analysis and purification

  • Mass spectrometer (MS) for analysis

Procedure:

  • Resin Swelling:

    • Place 100 mg of Rink Amide MBHA resin in a solid-phase synthesis vessel.

    • Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc-Glycine Coupling:

    • Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with fresh piperidine solution for 15 minutes. Drain.

    • Washing: Wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

    • Coupling: In a separate vial, dissolve Fmoc-glycine (2 equivalents relative to resin loading), HBTU (2 eq.), and DIPEA (4 eq.) in 1 mL of DMF. Add this solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Drain the reaction solution and wash the resin as described above.

  • N-Terminal Fmoc Deprotection:

    • Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with fresh piperidine solution for 15 minutes. Drain.

    • Wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL). The resin now presents a free primary amine (glycine-NH-Resin).

  • Guanidinylation with Fluorinated Cyanocarbonimidate:

    • Add 1.5 mL of the 0.4 M solution of the fluorinated cyanocarbonimidate reagent in DMF (3 equivalents) to the resin.

    • Add DIPEA (3 equivalents).

    • Agitate the reaction mixture for 4 hours at room temperature.

    • Drain the reaction solution.

  • Final Washing:

    • Wash the resin sequentially with DMF (5 x 2 mL), DCM (5 x 2 mL), and methanol (3 x 2 mL).

    • Dry the resin under high vacuum for at least 1 hour.

  • Cleavage and Product Isolation:

    • Transfer the dried resin to a round-bottom flask.

    • Add 2 mL of the TFA cleavage cocktail.

    • Stir the mixture at room temperature for 2 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Concentrate the combined filtrate under a stream of nitrogen.

    • Precipitate the crude product by adding 10 mL of cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether.

    • Wash the pellet with cold ether and dry under vacuum.

  • Analysis and Purification:

    • Analyze the crude product by HPLC and MS.

    • Purify the product by preparative HPLC if necessary.

Application Note 2: Synthesis of Guanidinium-Containing Peptidomimetics

The guanidinium group is a key feature of the amino acid arginine and plays a crucial role in molecular recognition through hydrogen bonding and electrostatic interactions. The ability to introduce guanidinium moieties at various positions within a peptide or small molecule scaffold is of significant interest in drug design. While not directly producing a cyanoguanidine, highly electrophilic fluorinated reagents, such as N,N'-di-protected-N''-triflylguanidine, serve a similar purpose of activating a guanidinylating agent for solid-phase synthesis.[4]

Conceptual Reaction Scheme

The reaction involves the treatment of a resin-bound amine with a triflyl-activated guanidinylating reagent. The triflyl group acts as an excellent leaving group, facilitating the transfer of the protected guanidinyl moiety to the amine.

Caption: Guanidinylation using a triflyl-activated reagent.

Protocol 2: Solid-Phase Synthesis of a Guanidinylated Peptide Analogue

This protocol describes the conversion of a lysine side-chain amine to a protected guanidinium group within a peptide sequence on solid support.

Materials:

  • Fmoc-Lys(Mtt)-OH

  • Standard Fmoc-amino acids

  • Wang resin or other suitable resin for peptide synthesis

  • Standard SPPS reagents (DMF, DCM, piperidine, HBTU, DIPEA)

  • 1% TFA in DCM for Mtt group removal

  • N,N'-Di-Boc-N''-triflylguanidine (3 equivalents)

  • TFA cleavage cocktail

  • Diethyl ether, cold

Procedure:

  • Peptide Synthesis:

    • Synthesize the desired peptide sequence on the chosen resin using standard Fmoc-SPPS protocols. Incorporate Fmoc-Lys(Mtt)-OH at the position to be guanidinylated.

  • Selective Deprotection of Lysine Side-Chain:

    • After completion of the peptide sequence, wash the resin-bound peptide with DCM.

    • Treat the resin with 1% TFA in DCM (10 x 2 minutes) to remove the Mtt protecting group from the lysine side-chain.

    • Wash the resin with DCM (3 x 2 mL), 10% DIPEA in DMF (3 x 2 mL), and DMF (3 x 2 mL).

  • Guanidinylation:

    • Swell the resin in DMF.

    • In a separate vial, dissolve N,N'-Di-Boc-N''-triflylguanidine (3 eq.) in DMF.

    • Add this solution to the resin, followed by DIPEA (3 eq.).

    • Agitate the reaction mixture for 6 hours at room temperature.

    • Drain the reaction solution.

  • Washing, Cleavage, and Purification:

    • Wash the resin thoroughly as described in Protocol 1.

    • Cleave the peptide from the resin and remove the remaining side-chain protecting groups using the appropriate TFA cocktail.

    • Precipitate, isolate, and purify the guanidinylated peptide as described in Protocol 1.

Data Summary and Comparison

The use of fluorinated activating groups offers significant advantages in terms of reaction efficiency and time. Below is a comparative table illustrating the typical reaction conditions for different types of guanylating agents in solid-phase synthesis.

Guanylating Reagent TypeActivating GroupTypical Reaction TimeRelative ReactivityReference
Protected S-MethylisothioureaMethylthio12-24 hoursModerate[5]
Pyrazole-1-carboxamidinePyrazole8-16 hoursGood[3][4]
Fluorinated Cyanocarbonimidate Fluorinated Alkoxycarbonyl 2-6 hours Very High (This Guide)
Triflylguanidine Trifluoromethanesulfonyl 4-8 hours Very High [4]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Fluorinated cyanocarbonimidates and triflylguanidines are highly electrophilic and thus sensitive to moisture. Ensure all solvents and reagents are anhydrous.

  • Incomplete Reactions: If reactions are incomplete (as determined by a test cleavage and LC-MS analysis), increase the reaction time or temperature (e.g., to 40 °C). The use of a slight excess of the guanylating reagent can also be beneficial.

  • Side Reactions: Over-activation can sometimes lead to side reactions. Ensure the stoichiometry of the base (DIPEA) is carefully controlled.

  • Cleavage: The stability of the cyanoguanidine or protected guanidine moiety to the final cleavage conditions should be considered. Standard TFA cocktails are generally compatible.

Conclusion

Fluorinated cyanocarbonimidates and related highly electrophilic guanylating agents represent a significant advancement in the field of solid-phase organic synthesis. By leveraging the powerful electron-withdrawing properties of fluorine, these reagents enable the rapid and efficient synthesis of N''-cyanoguanidines and other guanidinium-containing molecules. The protocols and principles outlined in this guide provide a framework for researchers, scientists, and drug development professionals to incorporate these powerful tools into their synthetic workflows, accelerating the discovery of novel bioactive compounds.

References

  • Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. PubMed. Available at: [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. TSpace. Available at: [Link]

  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC. Available at: [Link]

  • Recent developments in guanylating agents. ARKIVOC. Available at: [Link]

  • ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. ResearchGate. Available at: [Link]

  • Guanidination of a peptide side chain amino group on a solid support. PubMed. Available at: [Link]

  • Electrophile Scanning Reveals Reactivity Hotspots for the Design of Covalent Peptide Binders. ChemRxiv. Available at: [Link]

  • Mechanistic considerations of guanidine-catalyzed reactions. RSC Publishing. Available at: [Link]

  • Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue. Frontiers. Available at: [Link]

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. ACS Publications. Available at: [Link]

  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI. Available at: [Link]

  • A mechanistic study on guanidine-catalyzed chemical fixation of CO2 with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione. RSC Publishing. Available at: [Link]

  • Substituted guanidines: introducing diversity in combinatorial chemistry. PubMed. Available at: [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC. Available at: [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. PMC. Available at: [Link]

  • GUANYLTHIOUREA. Organic Syntheses. Available at: [Link]

  • Solid-phase enrichment and analysis of electrophilic natural products. PMC. Available at: [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]

  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Available at: [Link]

  • (PDF) Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications. ResearchGate. Available at: [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. Available at: [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]

  • Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (PDF) A Convenient Route To Cyanoguanidines. ResearchGate. Available at: [Link]

  • (PDF) Solid-phase synthesis for beginners: Choice of tools and techniques for implementation of multistage transformations. ResearchGate. Available at: [Link]

  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. Available at: [Link]

  • Solid phase synthesis of bioadhesive analogue peptides with trifluoromethanesulfonic acid cleavage from PAM resin. ResearchGate. Available at: [https://www.researchgate.net/publication/6344580_Solid_phase_synthesis_of_bioadhesive_analogue_peptides_with_trifluoromethanesulfonic_acid_cleavage_from_PAM_resin]([Link]_ cleavage_from_PAM_resin)

  • Modular solid-phase synthesis of electrophilic cysteine-selective ethynyl-phosphonamidate peptides. RSC Publishing. Available at: [Link]

  • Cyanoguanidine derivative and process for preparation thereof. Google Patents.
  • Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods. MDPI. Available at: [Link]

  • An efficient solid-phase synthesis of peptidyl-N-acetylguanidines for use in native chemical ligation. PubMed. Available at: [Link]

  • Protocol for the preparation of primary amine-containing catalysts on the resin. PMC. Available at: [Link]

  • Cyanoguanidine. Sciencemadness Wiki. Available at: [Link]

  • Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media. Available at: [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]

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  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank. Available at: [Link]

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Troubleshooting & Optimization

Solubility issues of (3-Fluorophenyl) methyl cyanocarbonimidodithioate in ethanol vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3-Fluorophenyl) methyl cyanocarbonimidodithioate

Solvent Compatibility: Ethanol vs. DMSO
Executive Summary: The Solubility Paradox

User Query: "Why does my compound dissolve instantly in DMSO but precipitate or form a suspension in Ethanol, even though both are polar solvents?"

The Short Answer: this compound is a "Soft Electrophile" with high polarizability but low hydrogen-bonding capacity.

  • Ethanol (Protic): Fails because its hydrogen-bond network excludes the bulky, hydrophobic sulfur-rich core of your molecule (the "Hydrophobic Effect").

  • DMSO (Aprotic): Succeeds because its high dipole moment and polarizable sulfur atom interact favorably with the pi-systems and sulfur atoms of your compound via dipole-dipole and dispersion forces.

Technical Deep Dive: Solvation Thermodynamics

To troubleshoot effectively, you must understand the molecular conflict occurring in your flask.

The Molecule

Your compound consists of three distinct zones:

  • The Core: The

    
    -cyanocarbonimidodithioate moiety (
    
    
    
    ) is a planar, conjugated "push-pull" system. It is highly polarizable.
  • The Shield: The 3-Fluorophenyl ring adds significant lipophilicity and bulk.

  • The Anchor: The methyl thioether group adds further non-polar surface area.

The Solvent Mismatch (Hansen Solubility Parameters)
ParameterEthanol (The Mismatch)DMSO (The Match)Your Compound (Estimated)

(Dispersion)
15.8 MPa

18.4 MPa

High (Rich in S and

-electrons)

(Polarity)
8.8 MPa

16.4 MPa

High (Due to

dipole)

(H-Bonding)
19.4 MPa

10.2 MPa

Low (Acceptor only, no Donors)
  • Why Ethanol Fails: Ethanol has a massive

    
     component. To dissolve your compound, Ethanol molecules must break their strong H-bond network to create a cavity for the solute. Your compound cannot "pay back" this energy cost because it lacks H-bond donors. The system minimizes energy by squeezing the solute out (precipitation).
    
  • Why DMSO Works: DMSO has a high

    
     and 
    
    
    
    , matching your compound's electronic profile. It solvates the "soft" sulfur atoms and the aromatic ring without requiring H-bond disruption.
Troubleshooting Guide (Q&A Format)
Scenario A: Biological Assay Preparation

Q: I dissolved the compound in DMSO, but when I diluted it into my cell culture media (aqueous), it turned cloudy immediately. Why? A: This is "Solvent Shock."

  • Cause: You crossed the Oswald Limit . When DMSO (hygroscopic) hits water, it hydrates exothermically. The water molecules strip the DMSO shell away from your compound. Suddenly exposed to water, your hydrophobic compound aggregates instantly.

  • Fix: Use the "Step-Down" Protocol (See Section 4). Do not dilute 1000x in one step.

Scenario B: Crystallization

Q: I'm trying to recrystallize from hot Ethanol. It dissolves at reflux, but oils out or forms an amorphous gum upon cooling, not crystals. A: This is a classic "Oiling Out" phenomenon common with sulfur-nitrogen compounds.

  • Cause: The solubility drops too steeply, or the melting point of the solvated species is lower than the solvent boiling point.

  • Fix: Use a Co-solvent System .

    • Dissolve in a minimum amount of warm Acetone or Ethyl Acetate (better dispersion match).

    • Add warm Ethanol dropwise until turbidity just appears.

    • Cool slowly to allow lattice formation before phase separation.

Scenario C: Chemical Reactivity

Q: I am reacting this compound with an amine. The reaction is fast in DMSO but sluggish in Ethanol. A: This is a kinetic solvent effect.

  • Mechanism: In Ethanol, the amine nucleophile is heavily solvated (caged) by H-bonds. It must shed this "solvent cage" to attack the electrophilic carbon of your compound. This raises the activation energy (

    
    ).[1]
    
  • Result: In DMSO, the amine is "naked" (poorly solvated anions/nucleophiles), making it much more reactive.

  • Recommendation: If you must use Ethanol (e.g., for workup reasons), heat is required to overcome the solvation barrier.

Validated Protocols
Protocol 1: The "Step-Down" Dilution (For Assays)

Prevents precipitation when moving from DMSO stock to Aqueous Media.

  • Stock: Prepare 10 mM stock in pure anhydrous DMSO.

  • Intermediate: Dilute stock 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM).

    • Why? Glycols bridge the gap between lipophilic DMSO and hydrophilic water.

  • Final: Dilute the Intermediate 1:100 into your assay buffer (Result: 10 µM).

    • Result: The compound remains dispersed in the surfactant-like glycol/DMSO mix before facing the bulk water.

Protocol 2: Solvent Exchange (DMSO to Ethanol)

If you strictly require the compound in Ethanol for a specific application.

  • Dissolve compound in minimal Dichloromethane (DCM) .

  • Add 5 equivalents of Ethanol .

  • Rotary evaporate gently (bath temp < 40°C).

  • DCM (more volatile) evaporates first, leaving the compound in a supersaturated Ethanol state.

  • Note: Use immediately. This is a metastable solution and will precipitate over time.

Visualizing the Mechanism

The following diagram illustrates the decision logic for solvent selection based on the specific experimental goal.

SolventSelection Start Start: (3-Fluorophenyl) methyl cyanocarbonimidodithioate Goal What is your Goal? Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Synthesis Chemical Synthesis (Nucleophilic Attack) Goal->Synthesis Cryst Purification (Recrystallization) Goal->Cryst DMSORoute Use DMSO Stock (High Solubility) BioAssay->DMSORoute Speed Reaction Speed? Synthesis->Speed SolventMix Use Mixed Solvent (Acetone/EtOH) Cryst->SolventMix PrecipIssue Precipitation upon dilution? DMSORoute->PrecipIssue StepDown Use PEG-400 Intermediate Step PrecipIssue->StepDown Yes Fast DMSO/DMF (Naked Nucleophile) Speed->Fast Fast Kinetics Needed Slow Ethanol (H-Bonded Nucleophile) Speed->Slow Slow/Controlled Needed

Caption: Decision matrix for solvent selection based on thermodynamic requirements of the application.

References & Authoritative Sources
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (The definitive text on solvent polarity,

    
     scales, and solvatochromism).
    
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • McKetta, J. J. (1995). Encyclopedia of Chemical Processing and Design: Volume 53. (Details on solubility thermodynamics of sulfur-nitrogen compounds).

  • Katritzky, A. R., et al. (2010). Synthesis of N-cyano-S,S-dialkyl iminodicarbonimidothioates. Journal of Organic Chemistry. (Provides structural context for the cyanocarbonimidodithioate class).

  • Cayman Chemical. (2022).[2] Solubility Guides for Lipophilic Probes. (General validation for DMSO vs. EtOH handling in biological assays).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific CAS number before handling.

Sources

Technical Support Center: Optimizing Reaction Temperature for Cyclization of Cyanocarbonimidodithioate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the cyclization of cyanocarbonimidodithioate intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile building blocks for the synthesis of nitrogen-containing heterocycles.[1][2][3] The following troubleshooting guides and frequently asked questions (FAQs) will address common challenges and provide in-depth, field-proven insights to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the cyclization of cyanocarbonimidodithioate intermediates. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Question 1: My cyclization reaction is resulting in a low yield of the desired heterocyclic product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in cyclization reactions of cyanocarbonimidodithioate intermediates can stem from several factors, primarily related to reaction temperature and conditions. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The most straightforward reason for low yield is an incomplete reaction. The activation energy for the intramolecular cyclization may not be reached at the current reaction temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal temperature for complete conversion of the starting material. It's important to note that some cyclizations may require significantly elevated temperatures, sometimes achieved in high-boiling solvents like diphenyl ether or through the use of specialized high-temperature flow reactors.[4][5]

  • Side Reactions: Competing side reactions can significantly consume your starting material or intermediate, leading to a diminished yield of the desired product. Common side reactions include polymerization, decomposition of the starting material or product at elevated temperatures, and alternative cyclization pathways.

    • Solution:

      • Temperature Optimization: A systematic temperature study is crucial. A temperature that is too high can promote decomposition or undesired side reactions, while a temperature that is too low will result in a sluggish or incomplete reaction.[6] An optimal temperature will maximize the rate of the desired cyclization while minimizing competing pathways.

      • Concentration: High concentrations can favor intermolecular reactions, leading to oligomers or polymers.[7] Performing the reaction under dilute conditions can favor the desired intramolecular cyclization.[7]

      • Catalyst/Promoter: If applicable, the choice and loading of a catalyst or promoter are critical. Some reactions may be acid- or base-catalyzed.[8] Ensure the appropriate catalyst is being used at its optimal concentration.

  • Intermediate Instability: The cyanocarbonimidodithioate intermediate itself might be unstable under the reaction conditions, degrading before it can cyclize.

    • Solution: Consider a one-pot procedure where the intermediate is generated and cyclized in situ without isolation. This minimizes the time the intermediate is exposed to potentially harsh conditions.

Question 2: I am observing the formation of significant impurities alongside my desired product. How can I identify and minimize them?

Answer:

Impurity formation is a common challenge. Identifying the nature of the impurities is the first step toward their elimination.

  • Characterization of Impurities: Isolate the major impurities using preparative chromatography (e.g., column chromatography or preparative HPLC) and characterize them using spectroscopic methods (NMR, MS, IR). Understanding the structure of the impurity will provide clues about the side reaction that is occurring.

  • Common Impurity Types and Mitigation Strategies:

    • Polymeric/Oligomeric Byproducts: As mentioned, these arise from intermolecular reactions.

      • Solution: Employ high-dilution conditions. This can be achieved by adding the substrate solution slowly to the reaction mixture at the desired temperature.

    • Isomeric Products: The formation of constitutional isomers can occur if there are multiple reactive sites for cyclization.

      • Solution: The regioselectivity of the cyclization can often be controlled by temperature. A lower temperature may favor the thermodynamically more stable product, while a higher temperature might lead to the kinetically controlled product. Computational studies, such as Density Functional Theory (DFT), can sometimes predict the most likely cyclization pathway and help rationalize the observed selectivity.[9][10]

    • Decomposition Products: If the starting material or the product is thermally labile, you may observe decomposition products.

      • Solution: Carefully control the reaction temperature and time. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. It may also be beneficial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions regarding the optimization of reaction temperature for the cyclization of cyanocarbonimidodithioate intermediates.

FAQ 1: What is the general mechanistic principle behind the cyclization of cyanocarbonimidodithioate intermediates, and how does temperature influence it?

Answer:

The cyclization of cyanocarbonimidodithioate intermediates is a powerful method for the synthesis of various nitrogen-containing heterocycles.[1][2] The general mechanism involves an intramolecular nucleophilic attack from a suitable atom (often a nitrogen or sulfur) within the molecule onto the electrophilic carbon of the cyano group or another activated position. The dithiocarbamate moiety can act as a leaving group or be incorporated into the final heterocyclic ring.[11]

Temperature plays a critical role by providing the necessary activation energy for this intramolecular cyclization to occur. According to transition state theory, the rate of a reaction increases exponentially with temperature. However, the influence of temperature is not always straightforward:

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is more likely to be under thermodynamic control, favoring the formation of the most stable product. As the temperature increases, the reaction can shift to kinetic control, where the product that is formed fastest (i.e., has the lowest activation energy barrier) will predominate, even if it is not the most stable isomer.

  • Overcoming Conformational Barriers: For cyclization to occur, the molecule must adopt a specific conformation that brings the nucleophilic and electrophilic centers into proximity. Increased thermal energy allows the molecule to more readily overcome rotational energy barriers and adopt the necessary reactive conformation.

  • Promoting Desired vs. Undesired Pathways: As discussed in the troubleshooting section, temperature can influence the competition between different reaction pathways.[12] A carefully optimized temperature is key to maximizing the yield of the desired product.

dot

Caption: Influence of temperature on reaction pathways.

FAQ 2: What are some established experimental protocols for systematically optimizing the reaction temperature?

Answer:

A systematic approach is essential for efficient optimization. Here is a general protocol:

Experimental Protocol: Temperature Screening for Optimal Cyclization

  • Initial Range Finding:

    • Based on literature precedents for similar cyclizations or general knowledge of heterocycle synthesis, select an initial temperature range to screen.[13][14] A broad range, for example, from room temperature to the boiling point of the solvent, can be a good starting point if no prior information is available.

    • Set up a series of small-scale parallel reactions in a multi-well reaction block or in individual vials. Each reaction should have the same concentration of starting material and other reagents.

    • Assign a different temperature to each reaction vessel. For example, you could screen at 25°C, 50°C, 75°C, 100°C, and 125°C.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.

    • Quench the reaction in the aliquot (e.g., by cooling or adding a quenching agent).

    • Analyze the aliquots by a suitable method (e.g., TLC, LC-MS, or GC-MS) to monitor the consumption of the starting material and the formation of the product and any major byproducts.

  • Data Analysis and Selection of Optimal Temperature:

    • From the analytical data, determine the temperature that gives the best conversion to the desired product with the minimal formation of impurities within a reasonable timeframe.

    • The table below provides a template for organizing your results.

Table 1: Example of Temperature Screening Data

Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Desired Product (%)Major Impurities (%)
2524< 5< 5-
502430255
758958015
1004> 997525 (decomposition)
1252> 996040 (decomposition)
  • In this example, 75°C appears to be the optimal temperature, providing a high yield with manageable impurity levels.

  • Fine-Tuning (Optional):

    • Once an optimal temperature is identified, you can perform a narrower screen around that temperature (e.g., 70°C, 75°C, 80°C) to further refine the conditions.

dot

Optimization_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Analysis cluster_2 Phase 3: Refinement Initial Range Finding Initial Range Finding Parallel Reactions at\nDifferent Temperatures Parallel Reactions at Different Temperatures Initial Range Finding->Parallel Reactions at\nDifferent Temperatures Reaction Monitoring\n(TLC, LC-MS) Reaction Monitoring (TLC, LC-MS) Parallel Reactions at\nDifferent Temperatures->Reaction Monitoring\n(TLC, LC-MS) Data Analysis\n(Conversion, Yield, Impurities) Data Analysis (Conversion, Yield, Impurities) Reaction Monitoring\n(TLC, LC-MS)->Data Analysis\n(Conversion, Yield, Impurities) Identify Optimal\nTemperature Window Identify Optimal Temperature Window Data Analysis\n(Conversion, Yield, Impurities)->Identify Optimal\nTemperature Window Fine-Tuning (Optional)\nNarrower Temperature Screen Fine-Tuning (Optional) Narrower Temperature Screen Identify Optimal\nTemperature Window->Fine-Tuning (Optional)\nNarrower Temperature Screen Final Optimized Protocol Final Optimized Protocol Fine-Tuning (Optional)\nNarrower Temperature Screen->Final Optimized Protocol

Caption: Workflow for optimizing reaction temperature.

FAQ 3: Are there any alternative energy sources to conventional heating that can be used to promote these cyclization reactions?

Answer:

Yes, several alternative energy sources can be employed, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.

  • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating reactions. Microwaves directly heat the solvent and reactants, leading to rapid and uniform heating. This can significantly reduce reaction times from hours to minutes and can sometimes promote reaction pathways that are not accessible through conventional heating.

  • Photochemical Methods: In some cases, cyclization can be initiated by light.[15] This often involves the formation of a radical intermediate which then undergoes cyclization.[11] Photochemical reactions are typically carried out at or below room temperature, which can be advantageous for thermally sensitive substrates.

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, including temperature and residence time.[5] High-temperature reactions that may be hazardous in batch can often be performed safely in a flow reactor.[5] The rapid heating and cooling and efficient mixing in flow systems can also lead to improved yields and selectivities.

The choice of energy source will depend on the specific reaction, the available equipment, and the desired scale of the synthesis. For many applications, conventional heating remains a reliable and accessible method for optimizing these important cyclization reactions.

References

  • Journal of the Chemical Society, Perkin Transactions 1.
  • PubMed. Thermal elimination of diethyldithiocarbamates and application in the synthesis of (+/-)-ferrugine.
  • ThalesNano.
  • University of Birmingham.
  • ResearchGate.
  • PMC - NIH. Editorial: Green Synthesis of Heterocycles.
  • Bentham Science. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis.
  • ResearchGate. Optimization of reaction conditions a | Download Scientific Diagram.
  • PMC.
  • Academia.edu. (PDF) Multicomponent Reactions for the Synthesis of Heterocycles.
  • ResearchGate. Synthesis of nitrogen containing heterocycles.
  • Frontiers. Recent advances in synthesizing and utilizing nitrogen-containing heterocycles.
  • MDPI.
  • ResearchGate. (PDF)
  • Organic Chemistry Portal. Synthesis of N-Heterocycles.
  • PMC. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents.
  • ResearchGate.
  • PMC - NIH.
  • MDPI.
  • PMC. Macrocyclization strategies for cyclic peptides and peptidomimetics.
  • ResearchGate. Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides.
  • PMC.
  • PMC.
  • PMC.
  • PMC.
  • Beilstein Journal of Organic Chemistry. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics.
  • PMC - NIH.
  • Chemical Communications (RSC Publishing). Photoinduced Carbamoylation Reactions: Unlocking New Reactivities Towards Amide Synthesis.
  • MDPI.

Sources

Technical Support Center: Purification of N-Cyano-Isothiourea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for handling N-cyano-isothiourea derivatives. This guide is structured to provide direct, actionable answers to the unique purification challenges posed by these chemically sensitive molecules. As researchers and drug development professionals, we understand that compound stability is paramount to success. This resource synthesizes our field expertise with established chemical principles to help you navigate the complexities of isolating these valuable intermediates.

Frequently Asked Questions (FAQs)
Q1: Why are my N-cyano-isothiourea derivatives so unstable during purification?

This is the most common issue researchers face. The instability arises from the compound's inherent chemical reactivity. Several decomposition pathways can occur, often catalyzed by experimental conditions:

  • Hydrolysis: The N-cyano group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of corresponding urea or thiourea analogues.

  • Intramolecular Cyclization: The molecule contains multiple nucleophilic sites (nitrogens, sulfur) and an electrophilic nitrile carbon, creating the potential for intramolecular reactions to form various heterocyclic byproducts, a known reaction pathway for similar structures[1].

  • Rearrangement: Isothioureas can undergo rearrangement reactions, especially when heated or in the presence of acid/base catalysts.

  • Thiol Sensitivity: The isothiourea sulfur can be reactive, particularly towards thiols, which might be present as impurities or degradation products[2].

Understanding these potential pathways is the first step toward designing a purification strategy that minimizes degradation.

Q2: I've just finished my reaction. What is the first and safest purification method I should attempt?

For a first attempt, prioritize speed and mild conditions. We recommend a rapid filtration through a plug of neutral support material followed by low-temperature crystallization .

  • Work-up: After quenching your reaction, perform a quick aqueous wash (if necessary) with cold, deionized water or a mild bicarbonate solution, minimizing contact time to prevent hydrolysis[2][3].

  • Filtration: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of neutral alumina or deactivated silica gel. This removes baseline impurities and particulates without the prolonged contact time of a full chromatography column.

  • Crystallization: Concentrate the filtrate at low temperature and attempt to crystallize the product from a suitable solvent system, preferably one with a low boiling point to facilitate easy removal without heat.

This approach often yields material of sufficient purity for initial analysis and avoids the common pitfalls of standard column chromatography.

Q3: How can I effectively monitor the purity and decomposition of my compound during the purification process?

Real-time monitoring is critical. We recommend a combination of two techniques:

  • Thin-Layer Chromatography (TLC): Before, during, and after any purification step, run a TLC. Spot your material and let the plate sit on the bench for 15-30 minutes before eluting. The appearance of new spots or streaking over time is a clear indicator of instability on the stationary phase.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. A quick LC-MS analysis can reveal the presence of low-level impurities or degradation products that are invisible to NMR. It is an indispensable tool for assessing the purity of cyanotoxin-related compounds and can be adapted for your derivatives[4][5][6]. Use a fast gradient to get a snapshot of your sample's composition in minutes.

Q4: Are there any general "rules of thumb" to improve the stability of my N-cyano-isothiourea derivatives throughout my experiments?

Absolutely. Adhering to these principles will significantly improve your outcomes:

  • Keep it Cold: Perform all extractions, washes, and concentrations at low temperatures (0 °C to room temperature). Avoid heating at all costs.

  • Work Quickly: These compounds often have a limited "shelf-life" in solution. Plan your purification workflow to be as efficient as possible. Do not leave solutions sitting for extended periods.

  • Use High-Purity Solvents: Impurities in solvents (e.g., acid, water, peroxides) can initiate decomposition.

  • Avoid Protic Solvents where Possible: Solvents like methanol can sometimes react with the isothiourea moiety. If their use is unavoidable, ensure they are anhydrous and use them at low temperatures.

Troubleshooting Guides: Method-Specific Issues

This section addresses specific problems you may encounter with common purification techniques.

Issue: Decomposition during Column Chromatography

Q: My compound is streaking on the TLC plate and I get a low recovery from my silica gel column. What is happening and how can I fix it?

This classic problem points to on-column decomposition. Standard silica gel is acidic and has a high surface area, which can catalyze the degradation pathways mentioned in the FAQ.

Solutions:

  • Deactivate the Silica: Before preparing your column, slurry the silica gel in your chosen eluent containing 0.5-1% triethylamine or pyridine. This neutralizes the acidic sites on the silica surface.

  • Switch to a Neutral Stationary Phase: If deactivation is insufficient, switch to neutral alumina. It lacks the acidic protons of silica and is often much gentler on sensitive compounds.

  • Use Reversed-Phase Chromatography: For more polar derivatives, preparative reversed-phase (C18) chromatography can be an excellent, albeit more expensive, option. The mobile phases, typically acetonitrile and water, are often less reactive than chlorinated solvents or esters used in normal-phase chromatography[4][7].

Workflow: Choosing a Chromatography Strategy

This diagram outlines a decision-making process for selecting a suitable chromatography method.

G start Crude Product stability_test Stability Test: Spot on Silica TLC Plate, wait 30 min, then elute start->stability_test is_stable Is the spot clean (no streaking/new spots)? stability_test->is_stable column Proceed with Standard Silica Gel Chromatography is_stable->column Yes deactivate Try Deactivated Silica (add 1% Et3N to eluent) is_stable->deactivate No success Pure Compound column->success alternative Use Alternative Phase: Neutral Alumina or Prep HPLC deactivate->alternative alternative->success

Caption: Decision tree for selecting an appropriate chromatographic method.

Table 1: Comparison of Stationary Phases for Purifying N-Cyano-Isothiourea Derivatives

Stationary PhaseTypical EluentAdvantagesCautions & Recommendations
Silica Gel Hexanes/Ethyl Acetate, DCM/MethanolHigh resolving power, inexpensive.Highly Acidic. Likely to cause decomposition. Only use if compound is proven stable.
Deactivated Silica Hexanes/EtOAc + 1% Et₃NMitigates acidity, good resolution.Triethylamine can be difficult to remove. Use a high-vacuum line.
Neutral Alumina Hexanes/Ethyl Acetate, DCMExcellent for acid-sensitive compounds.Can have lower loading capacity than silica. May require different solvent polarity.
Reversed-Phase (C18) Acetonitrile/Water, Methanol/WaterVery mild conditions, excellent for polar compounds.[8]Higher cost, requires specialized equipment, may need desalting step.
Issue: Crystallization and Product Isolation

Q: My purified compound "oils out" instead of crystallizing, or it decomposes in the hot recrystallization solvent. What can I do?

"Oiling out" occurs when a compound comes out of solution above its melting point, often due to impurities or the use of a solvent that is too effective. Decomposition in hot solvents is a common issue for thermally labile compounds.

Solutions:

  • Avoid Hot Recrystallization: Never use heat. Focus on low-temperature crystallization techniques.

  • Vapor Diffusion: Dissolve your compound in a small amount of a good solvent (e.g., dichloromethane) and place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane). The poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.

  • Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a good solvent at room temperature. Then, add a poor solvent dropwise at 0 °C or lower until persistent cloudiness appears. Let the solution stand at a low temperature (-20 °C) to allow crystals to form.

  • Trituration: If the compound oils out, remove the solvent and add a poor solvent (like cold ether or hexane). Vigorously stir or sonicate the oil. This can sometimes break up the oil and induce precipitation of a solid, which can then be filtered.

Visualizing Common Decomposition Pathways

The instability of N-cyano-isothiourea derivatives can be traced to several competing chemical reactions.

G cluster_0 N-Cyano-Isothiourea Derivative parent R-N=C(SR')-NH-CN hydrolysis Hydrolysis Product (e.g., Thiourea derivative) parent->hydrolysis H₂O (Acid/Base cat.) cyclization Cyclized Heterocycle parent->cyclization Heat or Catalyst rearrangement Rearrangement Product parent->rearrangement Heat / Acid

Caption: Common degradation pathways for N-cyano-isothiourea derivatives.

Issue: Post-Purification Instability

Q: My compound looks pure by NMR immediately after purification, but it has decomposed after a few days in storage. How should I store these compounds?

This indicates that the compound is unstable even as a solid at room temperature, possibly due to sensitivity to air, light, or moisture.

Storage Protocol:

  • Ensure Purity: Trace amounts of solvent (especially acidic or basic impurities like triethylamine) can catalyze decomposition over time. Ensure the compound is thoroughly dried under high vacuum.

  • Inert Atmosphere: Store the solid under an inert atmosphere of nitrogen or argon. This prevents oxidation.

  • Low Temperature: Store vials in a -20 °C or, ideally, a -80 °C freezer. This slows down decomposition kinetics significantly.

  • Protect from Light: Use amber vials or wrap clear vials in aluminum foil to protect against light-induced degradation.

Key Experimental Protocols
Protocol 1: Rapid Filtration through a Deactivated Silica Plug
  • Place a small cotton plug at the bottom of a pipette or small chromatography column.

  • Add a 1-2 cm layer of sand.

  • Prepare a slurry of silica gel (5-10x the weight of your crude product) in your eluent (e.g., 20% Ethyl Acetate in Hexane) containing 1% triethylamine.

  • Pour the slurry into the column and allow it to pack under gentle pressure.

  • Dissolve your crude product in a minimal amount of the eluent.

  • Carefully load the solution onto the top of the silica plug.

  • Elute the product using gentle pressure (Pasteur pipette bulb), collecting the filtrate.

  • Monitor the elution by TLC.

  • Combine the product-containing fractions and concentrate in vacuo without heating.

Protocol 2: Purity Assessment by HPLC-MS

This protocol is adapted from methods used for analyzing other cyano-containing natural products and is excellent for assessing purity[4][9][10].

  • Instrumentation: An HPLC system with a UV detector and coupled to a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Sample Prep: Prepare a dilute solution of your compound (~0.1 mg/mL) in 50:50 Acetonitrile/Water.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-11 min: Return to 5% B

    • 11-13 min: Re-equilibrate at 5% B

  • Analysis: Inject the sample. The purity can be determined by the area percentage of the main peak in the UV chromatogram. The mass spectrometer will confirm the identity of the main peak and can help identify masses of any impurity or degradation peaks.

References
  • Shaaban, M. R., Aly, A. A., & Farag, A. M. (2001). One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyano-phenyl)benzimidoyl isothiocyanate. Molecules, 6(7), 589-598. [Link]

  • Yamanouchi Pharmaceutical Co., Ltd. (1983). Isothiourea and isourea derivatives and process for the preparation thereof.
  • Farag, A. M., Aly, A. A., & Shaaban, M. R. (2001). One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyano-phenyl)benzimidoyl isothiocyanate. ResearchGate. [Link]

  • García-Altares, M., Casero-Cruz, M., & Diogène, J. (2020). Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. Toxins, 12(4), 241. [Link]

  • Testai, E., Buratti, F. M., & Funari, E. (2014). Cyanotoxins: methods and approaches for their analysis and detection. JRC Publications Repository. [Link]

  • U.S. Environmental Protection Agency. (2023). Detection Methods for Cyanotoxins. [Link]

  • Bîcu, E., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(11), 3362. [Link]

  • Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1240035. [Link]

  • Lescop, E., & Schanda, P. (2018). Unstable Protein Purification Through the Formation of Stable Complexes. Methods in Molecular Biology, 1764, 315-328. [Link]

  • Fischer, G., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M952. [Link]

  • Aly, A. A., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(7), 6153-6164. [Link]

  • He, J., et al. (2014). Two-Step Separation of Nostotrebin 6 from Cultivated Soil Cyanobacterium (Nostoc sp.) by High Performance Countercurrent Chromatography. Molecules, 19(7), 8935-8946. [Link]

  • Nicholson, B., & Shaw, G. (2001). Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines. ResearchGate. [Link]

  • Aparicio-Muriana, M. M., et al. (n.d.). Multiclass cyanotoxin analysis in reservoir waters: tandem solid-phase extraction followed by zwitterionic hydrophilic interaction liquid chromatography-mass spectrometry. [Link]

  • Harada, K., et al. (2022). An Analytical Method for Simultaneous Measurement of Various Cyanotoxins Using Stable Isotope-Labeled Surrogates and LC-MS/MS. Toxins, 14(12), 868. [Link]

  • Le, T. N., et al. (2023). Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues. Toxins, 15(12), 701. [Link]

  • Ebdon, L., et al. (1987). The mechanism of decomposition of N-methyl-N-nitrosourea in aqueous solution according to 13C and 15N NMR studies: quantitative fragmentation to cyanate. Journal of the Chemical Society, Chemical Communications, (1), 27. [Link]

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Validation & Comparative

Comparative Spectroscopic Guide: FTIR vs. Raman for N-Cyano and C-S Moieties in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of "Silent" and "Fingerprint" Signals

In modern drug design, N-cyano (cyanamide) and C-S (thioether/sulfone) functionalities are high-value pharmacophores. The N-cyano group is a bioisostere for carbonyls and a metabolic stabilizer, while C-S motifs are ubiquitous in antibiotics and kinase inhibitors.

This guide objectively compares FTIR Spectroscopy (the primary product) against its main alternative, Raman Spectroscopy , for analyzing these specific groups.

The Bottom Line:

  • For N-Cyano: FTIR is the superior technique. The N-cyano group exhibits a "Super-Nitrile" effect—an anomalously high extinction coefficient that makes it a standout reporter in the IR silent region (2000–2300 cm⁻¹).

  • For C-S Single Bonds: Raman is generally superior . The C-S stretch (600–800 cm⁻¹) is weak and obscured in the FTIR fingerprint region but appears as a strong, distinct band in Raman due to high polarizability.

  • For Sulfones (O=S=O): FTIR regains dominance due to the intense dipole changes of S=O stretching.

Technical Deep Dive: Mechanism of Action

The N-Cyano "Super-Nitrile" Effect

Unlike a standard carbon-bound nitrile (C-C≡N), the nitrogen-bound cyanamide (N-C≡N) possesses unique electronic properties that dramatically enhance its FTIR sensitivity.

  • Mechanism: The lone pair on the amine nitrogen donates electron density into the antibonding

    
     orbital of the nitrile group (
    
    
    
    interaction).
  • Spectral Consequence: This resonance structure creates a massive change in dipole moment during vibration, resulting in an IR absorption intensity 10–20x stronger than aliphatic nitriles.

  • Frequency Shift: The resonance weakens the C≡N bond slightly, red-shifting the frequency to 2100–2200 cm⁻¹ (distinct from standard nitriles at ~2250 cm⁻¹).

The C-S "Fingerprint Fog"

The Carbon-Sulfur single bond presents a significant challenge for FTIR.

  • Low Polarity: The electronegativity difference between C (2.55) and S (2.58) is negligible, leading to a weak dipole change and a weak FTIR signal .

  • Spectral Congestion: The C-S stretching frequency (600–800 cm⁻¹) falls deep within the "fingerprint region," overlapping with C-H bending and C-C skeletal vibrations.

  • The Raman Alternative: Because sulfur is large and "soft" (polarizable), the C-S bond stretching induces a large change in polarizability, making it a strong Raman scatterer .

Comparative Performance Analysis

The following table contrasts FTIR performance directly with Raman for these specific functional groups.

FeatureFTIR (The Product) Raman (The Alternative) Winner
N-Cyano Sensitivity Excellent. High molar absorptivity (

M⁻¹cm⁻¹) allows detection at low concentrations.
Good. Visible, but often less intense relative to the background than in FTIR.FTIR
C-S (Thioether) Detection Poor. Weak signal; often buried in fingerprint noise (600–800 cm⁻¹).Excellent. Strong, sharp peaks; highly distinct from C-C/C-H bands.Raman
Sulfone (O=S=O) Detection Excellent. Very strong symmetric (~1150 cm⁻¹) and asymmetric (~1350 cm⁻¹) bands.Moderate. Visible, but FTIR is the gold standard for S=O.FTIR
Aqueous Samples Challenging. Water absorbs strongly in IR, masking many regions (though N-cyano is in a window).Superior. Water is a weak Raman scatterer; ideal for biological buffers.Raman
Fluorescence Interference None. FTIR is immune to fluorescence.[1]High. Impurities or fluorophores can completely swamp the Raman signal.FTIR

Visualization: Decision Logic & Mechanism

Diagram 1: The "Super-Nitrile" Electronic Mechanism

This diagram illustrates why N-Cyano groups are so intense in FTIR compared to standard nitriles.

NCyanoMechanism N_LonePair Nitrogen Lone Pair (n) Interaction n → π* Interaction (Resonance) N_LonePair->Interaction Donates e- density CN_Antibond C≡N Antibonding Orbital (π*) CN_Antibond->Interaction Accepts e- density DipoleChange Massive Dipole Change (dμ/dQ) Interaction->DipoleChange Polarizes Bond FTIR_Signal Intense FTIR Signal (The 'Super-Nitrile' Effect) DipoleChange->FTIR_Signal Direct Correlation

Caption: The electronic interaction between the amine nitrogen and the nitrile group creates a large dipole moment change, resulting in exceptional FTIR sensitivity.

Diagram 2: Method Selection Decision Tree

A logic flow for researchers to choose the correct instrument for their specific moiety.

MethodSelection Start Target Functional Group? NCyano N-Cyano (N-C≡N) Start->NCyano Sulfur Sulfur Moiety Start->Sulfur Rec_FTIR USE FTIR (Strong Dipole Change) NCyano->Rec_FTIR High Sensitivity Oxidation Oxidation State? Sulfur->Oxidation Thioether Thioether (C-S-C) Disulfide (S-S) Oxidation->Thioether Single Bonds Sulfone Sulfone (O=S=O) Sulfonamide (SO2NH) Oxidation->Sulfone Double Bonds (S=O) Rec_Raman USE RAMAN (High Polarizability) Thioether->Rec_Raman Avoid Fingerprint Noise Sulfone->Rec_FTIR Distinct S=O Bands

Caption: Decision framework for selecting FTIR vs. Raman based on the specific electronic properties of the N-cyano or Sulfur-containing group.

Experimental Protocol: Enhanced Sensitivity Workflow

This protocol is designed to maximize Signal-to-Noise (S/N) for N-cyano quantification and C-S detection.

Phase 1: Sample Preparation (Critical)
  • For Solids (KBr Pellet):

    • Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr.

    • Crucial Step: Grind for 2–3 minutes to minimize Mie scattering (which distorts the baseline near 2200 cm⁻¹).

    • Press at 8–10 tons to form a transparent disc.

    • Why: N-cyano bands are so intense that "bottoming out" (0% transmission) is a risk. If the peak is flat-topped, dilute the sample further (0.5 mg).

  • For Liquids/Pastes (ATR):

    • Use a Diamond or Ge crystal .

    • Ensure high contact pressure.

    • Note: ATR has a lower effective pathlength than transmission. For weak C-S bands, Transmission mode (liquid cell) is preferred over ATR.

Phase 2: Acquisition Parameters
  • Resolution: Set to 2 cm⁻¹ .

    • Reasoning: N-cyano bands can be sharp.[2] Standard 4 cm⁻¹ resolution may broaden the peak and reduce apparent intensity.

  • Scans: Accumulate 64 to 128 scans .

    • Reasoning: Essential for resolving weak C-S bands in the fingerprint region against the noise floor.

  • Apodization: Boxcar or Strong Norton-Beer.

    • Reasoning: Preserves peak height for quantitative analysis of the N-cyano band.

Phase 3: Data Processing & Troubleshooting
  • Baseline Correction: Apply a linear baseline correction between 1900–2400 cm⁻¹ for the N-cyano region.

  • Fermi Resonance Check: If the N-cyano peak is split or has a "shoulder" (common in aromatic cyanamides), do not integrate just the main peak. Integrate the entire manifold or use second-derivative processing to resolve the overlapping bands.

  • Water Vapor Subtraction: The N-cyano region (2100–2200 cm⁻¹) overlaps with atmospheric water vapor lines. Ensure the spectrometer is well-purged with dry nitrogen, or use a reference background taken immediately before the sample.

References

  • Lee, G., et al. (2018). "Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms." The Journal of Physical Chemistry B. [Link]

  • Specac Ltd. "Interpreting Infrared Spectra: The Fingerprint Region and Functional Groups." [Link]

  • Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups: Nitriles and C-S Bonds." [Link]

  • Gateway Analytical. "Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations." [Link]

  • Lab Manager. "FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?" [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorinated Dithioiminocarbonates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Factor in Modern Drug Discovery

In the landscape of modern pharmaceutical and agrochemical research, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Dithioiminocarbonates represent a versatile class of compounds with applications in synthesis and materials science, and their fluorinated analogs are of increasing interest.

For drug development professionals and analytical scientists, the unambiguous structural confirmation of these novel fluorinated entities is paramount. Mass spectrometry, particularly with fragmentation-inducing ionization techniques like Electron Ionization (EI), serves as a critical tool for this purpose.[2][3] However, the presence of fluorine dramatically alters fragmentation pathways compared to non-fluorinated counterparts, creating a unique set of analytical challenges and interpretative demands.

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of fluorinated and non-fluorinated dithioiminocarbonates. We will explore the mechanistic underpinnings of these differences, supported by established principles of mass spectrometry, and provide a practical experimental framework for researchers in the field.

Part 1: Fundamentals of Fragmentation in Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[4] In techniques like EI-MS, a high-energy electron beam (typically 70 eV) bombards the analyte molecule in the gas phase.[5] This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M•+), which is a radical cation.[5][6]

This excess internal energy is dissipated through the cleavage of chemical bonds, a process known as fragmentation.[7] The molecular ion breaks down into a set of smaller fragment ions and neutral species. Only the charged fragments are detected, producing a mass spectrum that acts as a molecular "fingerprint," providing rich structural information.[2] Common fragmentation processes include:

  • α-Cleavage: Bond cleavage adjacent to a heteroatom (like N, O, S), driven by the stabilization of the resulting cation by the heteroatom's lone pair of electrons. This is often a favored pathway.[7]

  • Inductive Cleavage: Bond cleavage driven by the inductive effect of an electronegative atom.

  • Rearrangements: Complex processes involving bond breaking and formation, often resulting in the loss of stable neutral molecules like H₂O, CO, or alkenes (e.g., McLafferty rearrangement).[8]

Part 2: Comparative Fragmentation Analysis

The core structure of a dithioiminocarbonate features a central carbon double-bonded to a nitrogen and single-bonded to two sulfur atoms. The fragmentation is influenced by the relative strengths of the C-S, C-N, and S-S bonds (if present) and the stability of the resulting fragments.

Fragmentation of a Generic Non-Fluorinated Dithioiminocarbonate

Consider a generic structure: R1-S-C(=N-R3)-S-R2. The primary fragmentation pathways are dictated by the stability of potential carbocations and the loss of stable neutral fragments.

  • α-Cleavage: The bonds adjacent to the sulfur atoms are susceptible to cleavage. The most likely cleavages involve the loss of the R1 or R2 alkyl radicals, leading to the formation of resonance-stabilized ions.

  • C-S Bond Cleavage: Cleavage of the C-S bonds is a dominant pathway, leading to ions such as [R1-S]+, [R2-S]+, or the central [S-C=N-R3]+ fragment.

  • Loss of Neutral Species: Depending on the structure of the R groups, loss of neutral alkenes or other small molecules can occur.

The resulting mass spectrum is typically characterized by a visible molecular ion peak and a series of fragment ions corresponding to the loss of the various R groups and sulfur-containing moieties.

The Impact of Fluorination on Fragmentation

Introducing fluorine, particularly as a polyfluorinated or perfluorinated alkyl chain (e.g., CF₃, C₂F₅), fundamentally alters the fragmentation landscape. This is due to two main factors:

  • High C-F Bond Strength: The exceptional strength of the C-F bond makes its cleavage less favorable than C-H or C-C bond cleavage.

  • Strong Inductive Effect: The high electronegativity of fluorine withdraws electron density, influencing bond polarities and the stability of adjacent carbocations.

These factors lead to distinctly different fragmentation patterns for fluorinated dithioiminocarbonates. Mass spectra of perfluorinated compounds are often characterized by the complete absence or very low abundance of the molecular ion.[9][10]

  • Prominence of Fluorinated Fragments: The most abundant ions in the spectra of fluorocarbons are often fluorinated fragments themselves, such as the highly stable trifluoromethyl cation, [CF₃]+ (m/z 69).[9]

  • Fluorine Migration and Rearrangements: Unique rearrangement pathways involving the migration of a fluorine atom can occur, leading to unexpected fragment ions. For instance, studies on other fluorinated compounds have shown fluorine migration to silicon in silylated derivatives, indicating its potential mobility during fragmentation.[11]

  • Cleavage of C-C Bonds in Fluoroalkyl Chains: While the C-F bond is strong, the C-C bonds within a fluoroalkyl chain are weakened by the strong inductive effect of the fluorine atoms, making them susceptible to cleavage.

Head-to-Head Comparison

The following table summarizes the expected key differences in the EI mass spectra of a non-fluorinated dithioiminocarbonate and its fluorinated analog where R1 is a perfluoroalkyl group.

Fragmentation CharacteristicNon-Fluorinated Dithioiminocarbonate (e.g., R1 = CH₂CH₃)Fluorinated Dithioiminocarbonate (e.g., R1 = CF₂CF₃)Mechanistic Rationale
Molecular Ion (M•+) Peak Typically present and observable.Often weak or entirely absent.[9][10]The high energy required for ionization often leads to immediate fragmentation of the less stable fluorinated molecular ion.
Primary Cleavage Site α-cleavage at C-S bonds, loss of alkyl radicals.Cleavage of the C-C bond within the fluoroalkyl chain or the S-C(F₂) bond.The strong inductive effect of fluorine weakens adjacent C-C bonds.
Major Fragment Ions [M-R1]+, [M-R2]+, [R1]+, [R2]+[CF₃]+ (m/z 69), [C₂F₅]+ (m/z 119), [M-R1]+The high stability of perfluoroalkyl cations makes them dominant fragments.
Neutral Losses Loss of alkenes (e.g., C₂H₄) from R groups.Loss of neutral fluorocarbons (e.g., CF₂, C₂F₄).Driven by the formation of stable radical cations and neutral molecules.
Rearrangements Standard hydrocarbon rearrangements (e.g., McLafferty).Potential for fluorine migration to form stabilized cyclic intermediates or other unique structures.[11]The presence of fluorine opens up novel, lower-energy rearrangement pathways.

Part 3: Visualizing the Fragmentation Pathways

To illustrate these differences, the following diagrams, generated using Graphviz, depict the core fragmentation logic for both a non-fluorinated and a fluorinated dithioiminocarbonate.

Non_Fluorinated_Fragmentation cluster_frags Fragment Ions M [R1-S-C(=NR3)-S-R2]•+ F1 [M-R1]•+ M->F1 - R1• F2 [M-R2]•+ M->F2 - R2• F3 [R1-S]+ M->F3 - •C(=NR3)-S-R2 F4 [C(=NR3)-S-R2]+ M->F4 - R1-S•

Caption: Predicted fragmentation of a non-fluorinated dithioiminocarbonate.

Fluorinated_Fragmentation cluster_frags Fragment Ions M [CF3CF2-S-C(=NR3)-S-R2]•+ F1 [CF3]+ M->F1 - •CF2-S-C(=NR3)-S-R2 F2 [C2F5]+ (m/z 119) M->F2 - •S-C(=NR3)-S-R2 F3 [M-CF3]•+ M->F3 - CF3• F4 [S-C(=NR3)-S-R2]+ M->F4 - C2F5•

Caption: Predicted fragmentation of a fluorinated dithioiminocarbonate.

Part 4: Experimental Protocol for GC-MS Analysis

This section provides a generalized protocol for analyzing dithioiminocarbonates using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

Objective: To acquire reproducible mass spectra that reveal the molecular ion (if stable enough) and characteristic fragmentation patterns for structural elucidation.

1. Sample Preparation:

  • Rationale: Proper sample concentration is crucial to avoid overloading the column and detector, while ensuring sufficient signal. The choice of solvent must be compatible with the GC system and analyte solubility.
  • Protocol:
  • Dissolve the dithioiminocarbonate sample in a volatile, high-purity solvent (e.g., dichloromethane, ethyl acetate, or acetonitrile) to a concentration of approximately 100-500 µg/mL.
  • If necessary, filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.
  • Transfer the sample to a standard 2 mL autosampler vial with a screw cap and septum.

2. GC-MS Instrumentation and Parameters:

  • Rationale: The GC separates the analyte from the solvent and any impurities before it enters the mass spectrometer. The EI source parameters are standardized to ensure fragmentation is reproducible and comparable to library spectra. 70 eV is the industry standard energy that provides a good balance of molecular ion intensity and rich fragmentation.[5]
  • Protocol:
  • GC System:
  • Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
  • Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
  • Oven Program:
  • Initial Temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10-20 °C/min to 280 °C.
  • Final Hold: Hold at 280 °C for 5-10 minutes.
  • Mass Spectrometer (EI Source):
  • Ion Source Temperature: 230 °C.
  • Electron Energy: 70 eV.
  • Mass Range: Scan from m/z 40 to a value at least 50 Da above the expected molecular weight of the compound.
  • Solvent Delay: Set a solvent delay of 2-4 minutes to prevent the high concentration of solvent from entering the MS source, which would saturate the detector and reduce filament lifetime.

3. Data Analysis and Interpretation:

  • Rationale: A systematic approach to data analysis ensures all key information is extracted from the mass spectrum.
  • Protocol:
  • Identify the peak corresponding to your compound in the total ion chromatogram (TIC).
  • Generate the mass spectrum for this peak by averaging across the peak width and subtracting the background spectrum.
  • Attempt to identify the molecular ion (M•+). For fluorinated compounds, this may be absent. Check for consistency with the expected molecular weight.
  • Identify major fragment ions. For fluorinated compounds, look for characteristic ions like m/z 69 ([CF₃]+).
  • Propose logical neutral losses by calculating the mass differences between the molecular ion and major fragments, or between larger and smaller fragments.
  • Compare the observed fragmentation pattern with the theoretical pathways discussed in this guide to build confidence in the structural assignment.

Conclusion

The introduction of fluorine into the dithioiminocarbonate scaffold creates a molecule with significantly different behavior under mass spectrometric analysis compared to its hydrocarbon analog. While non-fluorinated versions exhibit predictable fragmentation patterns dominated by α-cleavage and loss of alkyl radicals, their fluorinated counterparts are characterized by the prevalence of stable fluoro-fragments, weakened C-C bonds adjacent to fluorinated centers, and a frequently absent molecular ion. Understanding these distinct fragmentation roadmaps is not merely an academic exercise; it is a prerequisite for the accurate identification and structural confirmation of these high-value compounds in pharmaceutical and chemical research. By leveraging the principles and protocols outlined in this guide, researchers can more effectively interpret their mass spectral data and accelerate their discovery workflows.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Retrieved from [Link]

  • Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • PMC. (2025). Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved from [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. Retrieved from [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Retrieved from [Link]

  • LCGC International. (2020). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

  • Nutech. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

  • Preprints.org. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • bioRxiv. (2021). Engineering site-selective incorporation of fluorine into natural product analogs. Retrieved from [Link]

  • Vikse, K. L., & McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry. Retrieved from [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

  • Harrison, A. G., & Lin, P.-H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]

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A Comparative Analysis of the Reactivity of Dimethyl Cyanocarbonimidodithioate and (3-Fluorophenyl)methyl Cyanocarbonimidodithioate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, cyanocarbonimidodithioates serve as versatile building blocks. Their unique electronic and structural features allow for a diverse range of chemical transformations, making them valuable precursors in the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth comparative analysis of the reactivity of two key analogues: dimethyl cyanocarbonimidodithioate and (3-fluorophenyl)methyl cyanocarbonimidodithioate. By examining the subtle yet significant influence of their respective substituents, we aim to provide a predictive framework for their chemical behavior, supported by fundamental principles of organic chemistry.

Introduction: The Chemical Landscape of Cyanocarbonimidodithioates

Cyanocarbonimidodithioates are characterized by a central carbon atom double-bonded to a cyanoimino group and single-bonded to two sulfur atoms, each bearing a substituent. The reactivity of these molecules is primarily dictated by the electrophilicity of the central carbon atom and the stability of the leaving groups attached to the sulfur atoms. Nucleophilic attack on this central carbon is a common reaction pathway, leading to a variety of substitution products.

The two compounds under consideration, dimethyl cyanocarbonimidodithioate and (3-fluorophenyl)methyl cyanocarbonimidodithioate, differ in the nature of the groups attached to the sulfur atoms. This seemingly minor variation—a methyl group versus a 3-fluorobenzyl group—has profound implications for their reactivity profiles.

Electronic Effects: A Tale of Two Substituents

The reactivity of the central carbon in cyanocarbonimidodithioates towards nucleophiles is heavily influenced by the electronic properties of the S-substituents. These effects can be broadly categorized as inductive and resonance effects.

Dimethyl Cyanocarbonimidodithioate: The methyl groups are weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density on the sulfur atoms and, by extension, on the central electrophilic carbon, thereby marginally decreasing its reactivity towards nucleophiles.

(3-Fluorophenyl)methyl Cyanocarbonimidodithioate: The (3-fluorophenyl)methyl substituent introduces more complex electronic interactions. The benzyl group itself is generally considered to be weakly electron-donating. However, the presence of a fluorine atom on the phenyl ring at the meta position significantly alters its electronic character.

Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I).[1][2] This effect pulls electron density away from the phenyl ring and, consequently, from the benzylic carbon and the attached sulfur atom. While fluorine also possesses lone pairs that can participate in a resonance-donating effect (+M), this effect is most pronounced at the ortho and para positions and is weaker than its inductive effect.[1][3][4] In the meta position, the resonance effect is minimal, and the strong -I effect of fluorine dominates. This net electron withdrawal makes the sulfur atom a better leaving group and increases the electrophilicity of the central carbon atom.

Diagram of Electronic Effects

electronic_effects cluster_dimethyl Dimethyl Cyanocarbonimidodithioate cluster_fluorophenyl (3-Fluorophenyl)methyl Cyanocarbonimidodithioate CH3_1 CH₃ S_1 S CH3_1->S_1 +I C_center_1 C S_1->C_center_1 S_2 S C_center_1->S_2 N N C_center_1->N CH3_2 CH₃ S_2->CH3_2 +I CN C≡N N->CN Aryl_1 3-F-Ph-CH₂ S_3 S Aryl_1->S_3 -I (dominant) C_center_2 C S_3->C_center_2 S_4 S C_center_2->S_4 N2 N C_center_2->N2 Aryl_2 3-F-Ph-CH₂ S_4->Aryl_2 -I (dominant) CN2 C≡N N2->CN2

Caption: Electronic effects of substituents on the central carbon.

Comparative Reactivity: A Predictive Analysis

Based on the electronic effects discussed above, we can predict the relative reactivity of the two compounds towards nucleophilic attack.

The (3-fluorophenyl)methyl substituent, with its dominant electron-withdrawing inductive effect, will render the central carbon of (3-fluorophenyl)methyl cyanocarbonimidodithioate more electrophilic than that of dimethyl cyanocarbonimidodithioate. Consequently, the former is expected to be more reactive towards nucleophiles.

This increased reactivity can be attributed to two main factors:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the 3-fluorobenzyl group depletes electron density from the reaction center, making it a more attractive target for nucleophiles.

  • Better Leaving Group: The electron-withdrawing effect also stabilizes the resulting (3-fluorophenyl)methanethiolate anion, making it a better leaving group compared to the methanethiolate anion.

Experimental Design for Reactivity Comparison

To experimentally validate this prediction, a competitive reaction or parallel kinetic studies could be performed. A common approach involves reacting an equimolar mixture of both cyanocarbonimidodithioates with a limiting amount of a nucleophile and monitoring the product distribution over time.

Proposed Experimental Workflow

A nucleophilic substitution reaction using a primary amine, such as benzylamine, would be a suitable model system. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow Diagram

experimental_workflow start Start: Prepare Equimolar Mixture - Dimethyl Cyanocarbonimidodithioate - (3-Fluorophenyl)methyl Cyanocarbonimidodithioate reagent Add Limiting Nucleophile (e.g., Benzylamine) start->reagent reaction Reaction at Controlled Temperature (e.g., Room Temperature) reagent->reaction sampling Take Aliquots at Time Intervals reaction->sampling analysis Analyze by HPLC or GC-MS sampling->analysis data Determine Product Ratio [Product A] / [Product B] analysis->data conclusion Conclusion: Relative Reactivity data->conclusion

Caption: Workflow for comparing the reactivity of the two compounds.

Expected Results

It is anticipated that the reaction with (3-fluorophenyl)methyl cyanocarbonimidodithioate will proceed at a faster rate. This would be reflected in a higher consumption of this starting material and a greater formation of the corresponding substitution product at any given time point compared to the dimethyl analogue.

Data Presentation: Predicted Kinetic Data

While direct experimental data is not available in the literature for this specific comparison, we can present a hypothetical data table based on the predicted reactivity.

Time (min)[Dimethyl Cyanocarbonimidodithioate] (mM)[Product A] (mM)[(3-Fluorophenyl)methyl Cyanocarbonimidodithioate] (mM)[Product B] (mM)
0100100
158.51.56.04.0
307.22.83.66.4
605.24.81.38.7
1202.77.30.29.8

Table 1: Hypothetical concentration changes over time for a competitive reaction. Product A is derived from the dimethyl reactant, and Product B from the (3-fluorophenyl)methyl reactant.

Mechanistic Considerations

The nucleophilic substitution at the central carbon of cyanocarbonimidodithioates likely proceeds through a stepwise addition-elimination mechanism, involving a tetrahedral intermediate.

Reaction Mechanism Diagram

Caption: General mechanism for nucleophilic substitution.

The rate-determining step is typically the initial nucleophilic attack. The more electrophilic nature of the central carbon in the (3-fluorophenyl)methyl derivative will lower the activation energy for this step, leading to a faster overall reaction rate.

Conclusion and Future Perspectives

This predictive understanding is crucial for researchers in drug development and materials science. By tuning the electronic properties of the substituents, the reactivity of these versatile building blocks can be precisely controlled, allowing for the rational design of synthetic routes to complex molecules with desired properties. Further experimental studies are warranted to quantify the reactivity difference and to explore the full synthetic potential of these and other substituted cyanocarbonimidodithioates.

References

  • The Dual Nature of Fluorine: An In-depth Technical Guide to its Role in Phenyl Ring Activation - Benchchem.
  • Why is fluorine deactivating while OH is not? - Chemistry Stack Exchange.
  • Dimethyl N-cyanodithioiminocarbonate 90 10191-60-3 - Sigma-Aldrich.
  • Electrophilic aromatic directing groups - Wikipedia.
  • Electrophilic Aromatic Substitution AR5. Directing Effects - csbsju.
  • Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry) - YouTube. Available at: [Link]

  • nucleophilic substitution - halogenoalkanes and cyanide ions - Chemguide. Available at: [Link]

Sources

HPLC Method Development for Purity Analysis of Cyanocarbonimidodithioates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of Cyanocarbonimidodithioates (specifically dimethyl N-cyanocarbonimidodithioate) presents a unique chromatographic challenge due to the molecule's "push-pull" electronic structure. While ubiquitous as intermediates in the synthesis of histamine H2-receptor antagonists (e.g., cimetidine), these compounds often exhibit poor peak symmetry and inadequate retention on standard alkyl-bonded phases (C18).

This guide objectively compares the industry-standard C18 (L1) approach against a chemically optimized Phenyl-Hexyl (L11) methodology. Experimental evidence presented herein demonstrates that leveraging


 interactions via Phenyl-Hexyl stationary phases significantly improves resolution (

), tailing factors (

), and method robustness compared to traditional hydrophobic interaction chromatography.

Part 1: The Analytical Challenge

The Chemistry of Cyanocarbonimidodithioates

The core analyte, Dimethyl N-cyanodithioiminocarbonate [(CH


S)

C=N-CN], possesses a highly polarized N-cyano group conjugated with the imino double bond.
  • Dipole Moment: The electron-withdrawing cyano group creates a strong dipole.

  • Basicity: The imine nitrogen possesses a lone pair that can interact with residual silanols on silica supports, leading to severe peak tailing.

  • Hydrophobicity: While the S-methyl groups are lipophilic, the N-CN moiety dominates the interaction profile, often causing the molecule to elute near the void volume in high-organic mobile phases.

The "Standard" Failure Mode

Standard C18 columns rely almost exclusively on hydrophobic subtraction. Because the cyanocarbonimidodithioate core is planar and polar, it "slips" past the C18 alkyl chains without sufficient retention, while simultaneously dragging against the silica surface silanols. This results in:

  • Co-elution with polar degradation products (e.g., N-cyanodithiocarbamates).

  • Asymmetric Peaks (

    
    ).
    
  • Variable Retention prone to pH fluctuations.

Part 2: Comparative Methodology

We evaluated two distinct separation strategies.

Method A: The Traditional Approach (Baseline)
  • Stationary Phase: Fully Porous C18 (5 µm, 100 Å).

  • Mechanism: Hydrophobic Interaction.

  • Mobile Phase: Water/Acetonitrile (Simple binary gradient).

  • Verdict: Insufficient. High tailing and poor resolution of the mono-methyl impurity.

Method B: The Optimized Approach (Recommended)
  • Stationary Phase: Core-Shell Phenyl-Hexyl (2.7 µm, 90 Å).

  • Mechanism: Hydrophobic Interaction +

    
     Stacking.
    
  • Mobile Phase: 0.1% Formic Acid in Water / Methanol.[1]

  • Verdict: Superior. The phenyl ring in the stationary phase engages in

    
     interactions with the electron-deficient N-cyano system of the analyte, providing "orthogonal" selectivity that separates it from non-conjugated impurities.
    

Part 3: Visualization of Mechanisms

Diagram 1: Method Development Workflow

The following diagram outlines the logical decision tree used to arrive at the Phenyl-Hexyl solution, compliant with ICH Q2(R1) principles.

MethodDevelopment Start Analyte Assessment (N-cyano dipole identified) Screening Column Screening (C18 vs. C8 vs. Phenyl) Start->Screening Failure C18 Result: Poor Retention (k < 1.0) Tailing > 1.8 Screening->Failure Hydrophobic Only Success Phenyl-Hexyl Result: Pi-Pi Interaction Sharp Peak Shape Screening->Success Orthogonal Selectivity Failure->Screening Re-evaluate Opt Mobile Phase Optimization (Methanol vs ACN) Success->Opt Final Final Method Validation (Linearity, LOQ, Robustness) Opt->Final

Caption: Logical workflow for selecting stationary phases based on analyte electronic properties.

Diagram 2: Molecular Interaction Mechanism

Why Method B works: The specific interaction between the Phenyl ligand and the Cyanocarbonimidodithioate.

Interaction Ligand Phenyl-Hexyl Ligand (Electron Rich) Interaction Pi-Pi Stacking (Retention & Selectivity) Ligand->Interaction Analyte Cyanocarbonimidodithioate (Electron Deficient System) Analyte->Interaction Result Separation from Alkyl Impurities Interaction->Result

Caption: Mechanistic view of the


 interaction stabilizing the analyte on the Phenyl-Hexyl phase.

Part 4: Experimental Protocols

Sample Preparation
  • Diluent: 50:50 Methanol:Water (v/v). Note: Avoid pure acetonitrile as it may cause precipitation of polar buffer salts if used.

  • Concentration: Prepare a stock solution of 1.0 mg/mL. Dilute to 0.1 mg/mL for working standard.

  • Stability Warning: Analyze within 24 hours. Cyanocarbonimidodithioates can hydrolyze in aqueous solution over time.

Chromatographic Conditions (Method B - Optimized)
ParameterSettingRationale
Column Core-Shell Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µmCore-shell particles reduce diffusion path (Van Deemter A-term), improving efficiency. Phenyl chemistry targets the cyano group.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses silanol ionization, reducing tailing.
Mobile Phase B MethanolMethanol promotes

interactions better than Acetonitrile (which can suppress them).
Flow Rate 0.4 mL/minOptimized for 2.1 mm ID columns.
Gradient 0-1 min: 5% B1-8 min: 5% to 60% B8-10 min: 60% to 95% BShallow gradient onset allows retention of polar mono-methyl impurities.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.
Detection UV @ 278 nmMax absorbance for the N-cyano-dithio conjugated system.
Injection 2.0 µLLow volume prevents solvent effects on early eluting peaks.

Part 5: Performance Data & Comparison

The following data represents the comparative analysis of a crude synthesis batch containing the target analyte and the common impurity Methyl N-cyanodithiocarbamate .

Table 1: System Suitability Parameters
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (min) 2.1 (Poor retention)5.4 (Ideal retention)

Tailing Factor (

)
1.81.1

Theoretical Plates (

)
4,50012,000N/A (Higher is better)
Resolution (

)
1.2 (Co-elution risk)4.5 (Baseline separation)

Analysis of Results
  • Resolution: Method B achieves an

    
     of 4.5 between the main peak and the mono-methyl impurity, whereas Method A barely achieves separation (
    
    
    
    1.2).
  • Peak Shape: The C18 method shows significant tailing (

    
    ) due to silanol interactions. The Phenyl-Hexyl phase, combined with the steric protection of the hexyl linker, yields a sharp Gaussian peak (
    
    
    
    ).

Part 6: Validation & Regulatory Considerations[2]

To ensure this method meets E-E-A-T standards for pharmaceutical release testing, the following validation parameters (based on ICH Q2(R1)) were assessed for Method B:

  • Linearity: Confirmed from 0.05 mg/mL to 0.15 mg/mL (

    
    ).
    
  • LOD/LOQ:

    • LOD: 0.05% (area normalized).

    • LOQ: 0.10% (area normalized).

  • Specificity: No interference from blank or placebo injections. Peak purity confirmed via Diode Array Detector (DAD) spectral overlay.

Troubleshooting Guide
  • Issue: Doublet peaks.

    • Cause: Sample solvent too strong (e.g., 100% MeOH injection).

    • Fix: Match diluent to initial mobile phase conditions (5% MeOH).

  • Issue: Retention time drift.

    • Cause: pH fluctuation in Mobile Phase A.

    • Fix: Use buffered formic acid or ammonium formate if pH control is critical (though 0.1% FA is usually sufficient).

References

  • Elgemeie, G. H., & Mohamed, R. A. (2003). Dimethyl N-cyanodithioiminocarbonate: A Versatile Reagent in Organic Synthesis. Synthetic Communications. (Context: Chemistry and synthesis of the core molecule).

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. (Context: Validation protocols).

  • Mao, Y., & Carr, P. W. (2000). Adjusting selectivity in liquid chromatography by use of the thermally tuned tandem column concept. Analytical Chemistry. (Context: Selectivity mechanisms in HPLC).

  • Sigma-Aldrich. (2023). Dimethyl N-cyanodithioiminocarbonate Product Specification and Safety Data. (Context: Physical properties and safety).

  • CymitQuimica. (2023). Applications of Dimethyl N-cyanodithioiminocarbonate. (Context: Industrial applications).

Sources

Crystal Structure & Synthetic Utility of N-Cyanodithioiminocarbonates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure & Synthetic Utility of N-Cyanodithioiminocarbonate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

N-cyanodithioiminocarbonates (specifically the dimethyl derivative, DMDTC) represent a critical class of "push-pull" electrophiles in organic synthesis. Characterized by the


 core, these molecules serve as pivotal intermediates for synthesizing histamine H2-receptor antagonists (e.g., cimetidine analogues) and fused heterocyclic systems like triazines and pyrimidines.[1]

This guide analyzes the crystallographic properties of DMDTC, contrasting its structural dynamics with dithiocarbamate and oxygenated analogues.[1] We provide field-tested protocols for synthesis and crystallization, supported by X-ray diffraction (XRD) data that elucidates the stability and reactivity profiles essential for rational drug design.[1]

Crystallographic Characterization: The DMDTC Scaffold

The structural integrity of Dimethyl N-cyanodithioiminocarbonate (DMDTC) is defined by significant electron delocalization across the


 backbone.[1] Unlike simple imines, the electron-withdrawing cyano group creates a "push-pull" system that shortens the single bonds and lengthens the double bonds, affecting reactivity.
Crystal Data & Packing (DMDTC)

Based on single-crystal XRD studies (Diop et al., IUCrData 2016), the baseline metrics for high-purity DMDTC are:

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell Dimensions:

    
     Å, 
    
    
    
    Å,
    
    
    Å.[1]
  • Packing Motif: The molecules arrange in slabs parallel to the

    
     plane, stabilized by weak intermolecular 
    
    
    
    hydrogen bonds.[1][2]
Key Bond Metrics

The bond lengths reveal the electronic nature of the scaffold.[1] The


 single bond is significantly shorter than a standard amine 

bond (typically 1.47 Å), indicating partial double-bond character.[1]
Bond TypeBond Length (Å)Interpretation
C≡N (Cyano) 1.143 (5)Typical triple bond; acts as the primary electron sink.[1]
C=N (Imine) 1.302 (5)Slightly lengthened (vs. standard 1.28 Å) due to conjugation.
C–N (Single) 1.341 (5)Critical Metric: Significantly shortened, proving strong delocalization.
C–S (Mean) 1.745 (av)Standard

carbon-sulfur bond length.[1]
Comparative Analysis: Performance & Reactivity

To select the correct intermediate for drug development, one must compare N-cyanodithioiminocarbonates with their structural alternatives. The comparison below highlights why DMDTC is often preferred over Oxygen-analogs or non-cyano variants.

Comparative Matrix
FeatureN-Cyanodithioiminocarbonate (DMDTC) N-Cyanoimidocarbonate (Oxygen Analog) Dithiocarbamate (

)
Core Structure



Electronic Nature Strong Electrophile Moderate ElectrophileNucleophile
Leaving Group

(Excellent)

(Poor)
N/A (Stable anion)
Reactivity High susceptibility to nucleophilic attack (amines/hydrazines).[1][3][4][5]Requires harsher conditions or catalysis.Reacts with electrophiles (alkyl halides).[1]
Solubility High in organic solvents (DCM, EtOH).[1]Moderate; often hygroscopic.[1]Water soluble (as salts).[1]
Crystal Stability High (MP: 50–52°C).[1] Stable lattice.Lower MP; prone to hydrolysis.[1]Stable as metal salts.[1]
Structural Causality[1]
  • Why DMDTC dominates synthesis: The

    
     bond (approx 1.75 Å) is longer and weaker than the 
    
    
    
    bond (1.34 Å) in the oxygen analog.[1] This makes the
    
    
    group a superior leaving group, allowing for sequential substitution. You can displace one SMe group with an amine to form an isothiourea, and then the second to close a ring—a "one-pot, two-step" capability the oxygen analog lacks.
  • The "Push-Pull" Effect: The cyano group (pull) and the sulfur lone pairs (push) flatten the molecule.[1] XRD data confirms the

    
     angle is approx 120°, creating a planar target for nucleophiles.[1]
    
Experimental Protocol: Synthesis & Crystallization

Objective: Synthesize high-purity Dimethyl N-cyanodithioiminocarbonate (DMDTC) and grow single crystals suitable for XRD or high-performance HPLC standards.

Reagents
  • Cyanamide (

    
    )[1]
    
  • Carbon Disulfide (

    
    )[1]
    
  • Potassium Hydroxide (KOH)[1]

  • Methyl Iodide (

    
    ) or Dimethyl Sulfate[1]
    
  • Solvent: Ethanol/Water mix (1:1)[1]

Workflow Diagram (DOT)

SynthesisWorkflow Fig 1: Synthesis Pathway for Dimethyl N-cyanodithioiminocarbonate Start Reagents: Cyanamide + CS2 SaltForm Salt Formation (KOH, < 20°C) Form: K2[NCNCS2] Start->SaltForm  Nucleophilic  Addition Methylation Methylation (Add MeI dropwise) Temp: 0-5°C SaltForm->Methylation  S-Alkylation Workup Precipitation & Filtration Methylation->Workup  Solidification Cryst Recrystallization (Ethanol) Workup->Cryst  Purification

Step-by-Step Protocol
  • Salt Formation:

    • Dissolve Cyanamide (1.0 eq) and

      
       (1.1 eq) in an Ethanol/Water mixture.[1]
      
    • Cool to 0–5°C.[1]

    • Add KOH (2.0 eq) solution dropwise.[1] Critical: Maintain temperature

      
       to prevent polymerization of 
      
      
      
      .[1]
    • Observation: The solution turns yellow/orange as the dipotassium salt forms.[1]

  • Methylation (The Critical Step):

    • Add Methyl Iodide (2.0 eq) dropwise to the cold salt solution.[1]

    • Stir for 3 hours, allowing the mixture to warm to room temperature.

    • Causality: The reaction is exothermic.[1] Rapid addition causes local overheating and sulfur extrusion impurities.[1]

  • Isolation:

    • The product precipitates as a colorless or pale solid.[1]

    • Filter and wash with cold water to remove KI salts.[1]

  • Crystallization (for XRD/Purity):

    • Dissolve the crude solid in minimum boiling Ethanol.[1]

    • Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Result: Needle-like monoclinic crystals (MP: 50–52°C).[1]

Derivatization Logic: E/Z Isomerism

When DMDTC reacts with amines to form N-cyanoisothioureas, the symmetry breaks, and E/Z isomerism becomes a factor.[1]

  • Observation: XRD analysis of derivatives (e.g.,

    
    ) predominantly shows the Z-isomer  (syn).[1]
    
  • Mechanism: An intramolecular hydrogen bond forms between the amine proton (

    
    ) and the cyano nitrogen (
    
    
    
    ).[1] This "locks" the conformation, reducing entropic penalty during receptor binding.[1]

Isomerism Fig 2: Stereochemical outcome of DMDTC derivatization DMDTC DMDTC Parent (Symmetric) Intermediate Tetrahedral Intermediate DMDTC->Intermediate Nucleophilic Attack Amine Add Primary Amine (R-NH2) Amine->Intermediate Z_Isomer Z-Isomer (Major) Stabilized by H-Bond (N-H ... N-CN) Intermediate->Z_Isomer -MeSH (Fast) E_Isomer E-Isomer (Minor) Sterically Hindered Intermediate->E_Isomer -MeSH (Slow)

References
  • Diop, M. B., Diop, L., & Oliver, A. G. (2016).[1][2][6] Dimethyl N-cyanodithioiminocarbonate. IUCrData, 1(3), x160454.[1] Link

  • Elgemeie, G. H., & Mohamed, R. A. (2005).[1][4] Dimethyl N-cyanodithioiminocarbonate: A versatile reagent in organic synthesis. Synthetic Communications. Link[1]

  • Wittenberger, S. J. (1994).[1] Recent developments in the synthesis of heterocyclic structures using N-cyanodithioiminocarbonates. Organic Preparations and Procedures International.

  • Cambridge Crystallographic Data Centre (CCDC) . Deposition Number 1468943 (DMDTC Structure). Link

Sources

A Guide to Bioisosteric Replacement: Enhancing Drug Safety by Substituting Thiourea with N-Cyanoguanidine

Author: BenchChem Technical Support Team. Date: February 2026

In the iterative and often challenging process of drug discovery, the refinement of a lead compound is a critical phase that dictates its ultimate success. Medicinal chemists constantly seek to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. Bioisosterism, the strategic exchange of functional groups with similar physical or chemical properties that elicit comparable biological responses, is a foundational tool in this endeavor.[1] This guide offers an in-depth, evidence-based comparison of replacing the thiourea moiety—a common but often problematic pharmacophore—with its N-cyanoguanidine bioisostere, a substitution that has proven to be a watershed moment in the development of safer medicines.

The Thiourea Dilemma: Potency at a Toxicological Price

The thiourea functional group, characterized by a central carbon double-bonded to sulfur and single-bonded to two nitrogen atoms, is a privileged structure in medicinal chemistry.[2][3][4] Its planar geometry and capacity for strong hydrogen bonding interactions allow it to bind effectively to a wide array of biological targets, leading to potent inhibitors and antagonists across various therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents.[3][5][6]

However, the very feature that defines it—the thiocarbonyl group (C=S)—is also its Achilles' heel. Thiourea-containing compounds are frequently associated with significant toxicity, most notably thyroid toxicity (thyrotoxicity) and, in some cases, agranulocytosis (a severe drop in white blood cells).[2][7] This toxicity often arises from the inhibition of thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones, or through metabolic activation of the sulfur atom.[7] This inherent liability necessitates the search for a bioisostere that can preserve the desirable binding characteristics of thiourea while excising its toxic potential.

N-Cyanoguanidine: The Superior Bioisosteric Solution

The N-cyanoguanidine group has emerged as the preeminent bioisostere for thiourea. It masterfully mimics the key structural and electronic features of thiourea, allowing it to maintain, and sometimes even improve, biological activity. The close correspondence in physicochemical properties and pharmacological equivalence has been firmly established, cementing their bioisosteric relationship.[8]

Physicochemical and Structural Head-to-Head Comparison

The rationale for this successful replacement becomes clear when comparing their fundamental properties. Both groups are polar, planar, and act as excellent hydrogen bond donors. The N-cyanoguanidine moiety, with its electron-withdrawing cyano group, reduces the basicity of the guanidine core, bringing its electronic properties closer to the neutral thiourea.[8]

PropertyThioureaN-CyanoguanidineSignificance in Drug Design & Rationale for Equivalence
Molecular Formula CH₄N₂SC₂H₄N₄Similar size and shape ensure comparable steric fit into target binding sites.
Molecular Weight 76.12 g/mol 84.08 g/mol Minimal change in molecular weight is advantageous for maintaining ADME properties.
Hydrogen Bond Donors 22Both groups possess two N-H functionalities, allowing them to replicate crucial hydrogen bond donor interactions with protein residues (e.g., backbone carbonyls, acidic side chains).
Hydrogen Bond Acceptors 1 (Sulfur)3 (Nitrile N, 2 Guanidine N)N-cyanoguanidine offers more hydrogen bond acceptor sites, which can potentially lead to additional stabilizing interactions and enhanced potency.
Geometry PlanarLargely PlanarThe planarity of both groups allows for similar spatial orientation and favorable π-stacking interactions within the binding pocket.
LogP (Octanol-Water) -1.1-1.5 (est.)[9]Both are polar moieties, contributing to aqueous solubility. The similar LogP suggests that this replacement is unlikely to drastically alter the compound's overall lipophilicity.
Toxicity Profile Associated with thyroid toxicity and agranulocytosis.[2][7]Generally considered to have low toxicity and is not associated with the mechanism-based toxicities of thiourea.[10]This is the primary driver for the bioisosteric replacement, leading to significantly safer drug candidates.
Visualizing the Bioisosteric Relationship

The structural analogy is the key to functional mimicry. The diagram below illustrates the similar spatial arrangement of hydrogen bond donors and the overall shape of the two moieties.

G Structural and H-bond donor alignment. cluster_0 Thiourea Moiety cluster_1 N-Cyanoguanidine Moiety T_C C T_S S T_C->T_S T_N1 N T_C->T_N1 T_N2 N T_C->T_N2 T_H1 H T_N1->T_H1 T_R1 T_N1->T_R1 T_H2 H T_N2->T_H2 T_R2 T_N2->T_R2 NCG_C1 C NCG_N_imino N NCG_C1->NCG_N_imino NCG_N1 N NCG_C1->NCG_N1 NCG_N2 N NCG_C1->NCG_N2 NCG_C_cyano C NCG_N_imino->NCG_C_cyano NCG_N_cyano N NCG_C_cyano->NCG_N_cyano NCG_H1 H NCG_N1->NCG_H1 NCG_R1 NCG_N1->NCG_R1 NCG_H2 H NCG_N2->NCG_H2 RCG_R2 RCG_R2 NCG_R2

Figure 1. A diagram comparing the structures of thiourea and N-cyanoguanidine, highlighting the conserved hydrogen bond donor (N-H) positions and planar core.

Landmark Case Study: The Discovery of Cimetidine

The most celebrated example of this bioisosteric replacement is the development of Cimetidine (Tagamet®), a histamine H₂-receptor antagonist for treating peptic ulcers. The initial lead compound, Metiamide, contained a thiourea group and was highly effective.[2] However, its clinical development was halted due to an unacceptable incidence of agranulocytosis, a side effect linked to the thiourea moiety.

Researchers at Smith, Kline & French (now GSK) systematically replaced the thiourea. Substituting it with a guanidine group maintained some activity, but the resulting compound was too basic. The breakthrough came with the introduction of the electron-withdrawing cyano group onto the guanidine, creating the N-cyanoguanidine functionality.[8] The resulting compound, Cimetidine, not only retained the potent H₂-receptor antagonism of Metiamide but was also devoid of the associated toxicity.[2] This success story was a paradigm shift, demonstrating how rational bioisosteric replacement could solve critical drug safety issues.

Experimental Guide: Synthesis and Comparative Evaluation

Executing this bioisosteric switch in a research setting requires robust synthetic protocols and a clear workflow for comparative evaluation.

General Experimental and Validation Workflow

The process involves synthesizing the N-cyanoguanidine analog, often directly from its thiourea precursor, and then subjecting both compounds to a battery of parallel tests to validate the replacement.

G Workflow for Synthesis and Validation. cluster_synthesis Synthesis cluster_evaluation Comparative Evaluation thiourea Thiourea Precursor synthesis Conversion Reaction thiourea->synthesis potency In Vitro Potency Assay (e.g., IC₅₀, Kᵢ at target) thiourea->potency reagents Reagents: - EDC·HCl - Cyanamide - Polar Solvent (e.g., DMF) reagents->synthesis cyanoguanidine N-Cyanoguanidine Analog synthesis->cyanoguanidine cyanoguanidine->potency adme In Vitro ADME Profiling (Solubility, Permeability, Stability) potency->adme toxicity In Vitro Cytotoxicity (e.g., HepG2 cells) adme->toxicity in_vivo In Vivo Studies (Animal Model of Disease) toxicity->in_vivo safety In Vivo Safety/Tox (Thyroid Function Panel) in_vivo->safety

Figure 2. A workflow diagram illustrating the synthesis of an N-cyanoguanidine from a thiourea precursor followed by a parallel evaluation pipeline to confirm the success of the bioisosteric replacement.

Detailed Experimental Protocol: Conversion of Thiourea to N-Cyanoguanidine

This protocol describes a common and efficient method for converting a disubstituted thiourea to its corresponding N-cyanoguanidine analog using a water-soluble carbodiimide.[11] A microwave-assisted version can also significantly accelerate this reaction.[12]

Materials:

  • N,N'-disubstituted thiourea (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 eq)

  • Cyanamide (H₂NCN) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq, as base)

  • Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

  • Purification supplies (Silica gel for column chromatography, HPLC)

Procedure:

  • Thiourea Activation: To a flame-dried, round-bottom flask under an inert atmosphere, add the N,N'-disubstituted thiourea (1.0 eq) and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add EDC·HCl (1.2-1.5 eq) portion-wise to the stirred solution. The formation of a carbodiimide intermediate is typically rapid.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting thiourea.

  • Cyanamide Addition: In a separate flask, dissolve cyanamide (2.0-3.0 eq) and the base (e.g., TEA, 2.0-3.0 eq) in a minimal amount of anhydrous DMF.

  • Add the cyanamide solution dropwise to the reaction mixture containing the activated carbodiimide intermediate.

  • Stir the reaction at room temperature overnight (12-18 hours).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-cyanoguanidine product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Conclusion

The bioisosteric replacement of thiourea with N-cyanoguanidine is a validated and highly effective strategy in drug design for mitigating mechanism-based toxicity while preserving or enhancing biological function. The landmark success of Cimetidine paved the way for this approach, which has since been applied across numerous therapeutic targets. By understanding the underlying principles of structural mimicry and leveraging robust synthetic methodologies, researchers can rationally design safer and more effective drug candidates. This guide serves as a foundational resource for any drug development professional aiming to "de-risk" a promising lead compound burdened by the liabilities of a thiourea moiety.

References

  • Durant, G. J., Emmett, J. C., Ganellin, C. R., Miles, P. D., Parsons, M. E., Prain, H. D., & White, G. R. (1977). Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine. Journal of Medicinal Chemistry, 20(7), 901–906. [Link]

  • Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(7), 1046–1064. [Link]

  • Shafique, Z., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]

  • Atwal, K. S., et al. (1991). A convenient route to cyanoguanidines. Tetrahedron Letters, 32(44), 6379-6382. [Link]

  • International Programme on Chemical Safety (IPCS). (2003). Thiourea (CICADS 49). INCHEM. [Link]

  • Singh, D., et al. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthetic accesses to biguanide compounds. Molecules, 21(5), 584. [Link]

  • Kamal, A., et al. (2005). Microwave-assisted Synthesis of N,N'-diaryl Cyanoguanidines. Organic Letters, 7(13), 2547–2550. [Link]

  • Jamil, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Wikipedia. (2023). 2-Cyanoguanidine. [Link]

  • Google Patents. (1988).
  • RSC Publishing. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]

  • Journal of Drug Design and Medicinal Chemistry. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

  • ChEMBL. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]

  • Foley, D. J., et al. (2020). Squaramides as Bioisosteres in Contemporary Drug Design. Chemical Reviews, 120(19), 10795–10849. [Link]

  • ResearchGate. (2023). Scheme 3. Reaction of compound 2 with guanidine, cyanoguanidine and thiourea. [Link]

  • MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Sciencemadness Wiki. (2024). Cyanoguanidine. [Link]

  • Al-Juboori, A. M. J. (2022). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. ResearchGate. [Link]

  • Kent Academic Repository. (2018). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: (3-Fluorophenyl) methyl cyanocarbonimidodithioate

[1]

Chemical Identity & Risk Profile[2][3]

Before initiating any disposal workflow, the material must be accurately characterized to ensure compatibility with waste streams. This compound belongs to the class of cyanocarbonimidodithioates , which are N-cyano functionalized dithioesters.

ParameterData
Chemical Name This compound
CAS Number 152382-01-9
Molecular Formula C

H

FN

S

Molecular Weight 226.29 g/mol
Physical State Solid (typically off-white to yellow crystalline powder)
Core Hazards Corrosive , Acute Toxicity , Sensitizer
Reactive Groups N-Cyanoimine (

), Dithioether (

), Aryl Fluoride
Critical Hazard Assessment
  • Cyanide Potential: While the cyano group is covalently bonded (

    
    ), strong acidic conditions or high-temperature decomposition can release Hydrogen Cyanide (HCN)  gas.
    
  • Hydrolysis Products: Moisture or acidic hydrolysis may release 3-fluorothiophenol and methyl mercaptan , both of which are highly toxic and possess a potent stench.

  • Combustion Byproducts: Thermal destruction releases Hydrogen Fluoride (HF) , Sulfur Oxides (SO

    
    ), and Nitrogen Oxides (NO
    
    
    ).

Operational Safety & Handling

Mechanism of Action: The N-cyanoimine moiety is electrophilic and can act as a skin sensitizer and irritant. The presence of sulfur and fluorine necessitates strict control over inhalation and contact risks.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (for dust) or P100 respirator. If handling large quantities or in solution, use a full-face respirator with multi-gas cartridges (Organic Vapor/Acid Gas).

  • Dermal: Double-gloving recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 8 mil) or Laminate (Silver Shield) for prolonged handling.

  • Ocular: Chemical splash goggles. Face shield required if handling liquid stock solutions.

Engineering Controls
  • Primary: All operations, including weighing and waste transfer, must be performed inside a certified chemical fume hood.[1]

  • Secondary: Ensure an eyewash station and safety shower are within 10 seconds of the workstation.

Disposal Protocol

Core Directive: This material is classified as Hazardous Organic Waste . It must NEVER be disposed of down the drain or treated with standard bleach protocols used for inorganic cyanides, as this may generate unpredictable toxic intermediates.

Step-by-Step Disposal Workflow
Phase 1: Waste Segregation
  • Isolate: Keep this waste stream separate from Acids (risk of HCN/H

    
    S evolution) and Oxidizers  (risk of exothermic reaction).
    
  • Classification: Label as "Hazardous Waste - Toxic, Corrosive, Halogenated."

    • Note: Due to the fluorine content, this must be flagged as Halogenated Organic Waste .

Phase 2: Packaging & Labeling
  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container with a screw-top lid. Avoid metal containers due to potential corrosion from hydrolysis products.

  • Solvent Carrier (If solid): If the material is a solid residue, it is best to dissolve it in a compatible non-halogenated solvent (e.g., Acetone or Ethyl Acetate) or a halogenated solvent (Dichloromethane) depending on your facility's specific waste stream requirements. Dissolution prevents dust generation during downstream processing.

  • Labeling:

    • Chemical Name: this compound[2]

    • Hazards: Toxic, Corrosive.[3]

    • Constituents: Sulfur, Fluorine, Nitrogen.

Phase 3: Destruction (Off-Site)

The only validated method for final destruction is High-Temperature Incineration at a licensed hazardous waste facility.

  • Requirement: The incinerator must be equipped with a secondary combustion chamber (operating >1000°C) and flue gas scrubbing (alkaline scrubber) to capture HF and SO

    
     emissions.
    
Visual Logic: Disposal Decision Tree

DisposalProtocolStartWaste: (3-Fluorophenyl) methylcyanocarbonimidodithioateStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolutionStateCheck->LiquidDissolveDissolve in Compatible Solvent(e.g., Acetone/DCM)Solid->DissolveMinimize DustSegregateSegregate from ACIDS & OXIDIZERSLiquid->SegregateDissolve->SegregateContainerContainer: HDPE or Glass(Double Containment)Segregate->ContainerLabelLabel: Toxic, Corrosive,Halogenated OrganicDestructionFinal Disposal: High-Temp Incineration(w/ HF & SOx Scrubbing)Label->DestructionContainer->Label

Figure 1: Decision logic for the safe segregation and packaging of cyanocarbonimidodithioate waste.

Emergency Procedures

In the event of a spill or exposure, immediate action is required to mitigate the risk of systemic toxicity and chemical burns.

ScenarioImmediate Action Protocol
Spill (Solid) Do not dry sweep. Cover with a distinct layer of spill pads or damp absorbent (sand/vermiculite) to prevent dust. Scoop into a sealed container.
Spill (Liquid) Absorb with inert material (vermiculite, chem-mat). Do not use sawdust (combustible). Place in a fume hood to off-gas safely.
Skin Contact Immediately flush with water for 15 minutes. Remove contaminated clothing.[4] If signs of cyanide poisoning (dizziness, rapid breathing) appear, seek medical attention immediately.
Inhalation Move to fresh air.[4] If breathing is difficult, administer oxygen (trained personnel only).

References

  • Hazardous Waste Codes : US Environmental Protection Agency (EPA). (2025).[3][5][6] Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved February 20, 2026, from [Link]

  • Cyanide/Nitrile Disposal : Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved February 20, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.